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  • Product: H-Cys(Trt)-OtBu
  • CAS: 158009-03-1; 76587-61-6

Core Science & Biosynthesis

Foundational

Mechanism and Methodologies for Trityl Group Deprotection in H-Cys(Trt)-OtBu

An In-Depth Technical Guide for Peptide Chemists and Drug Development Professionals H-Cys(Trt)-OtBu is a highly specialized, orthogonally protected amino acid building block. It features a free N-terminal amine, a trityl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Peptide Chemists and Drug Development Professionals

H-Cys(Trt)-OtBu is a highly specialized, orthogonally protected amino acid building block. It features a free N-terminal amine, a trityl (triphenylmethyl, Trt) protected thiol on the cysteine side chain, and a tert-butyl (tBu) ester protecting the C-terminal carboxyl group. In complex peptide synthesis, semisynthesis, and the engineering of regioselective disulfide bridges, the precise and controlled deprotection of this molecule is a critical operational node.

As a Senior Application Scientist, I have structured this guide to move beyond standard operating procedures. Here, we dissect the thermodynamic causality of the cleavage mechanisms, evaluate the differential lability of the Trt and OtBu groups, and establish self-validating experimental protocols that ensure high-fidelity yields.

The Chemical Anatomy and Mechanistic Causality

The challenge in deprotecting H-Cys(Trt)-OtBu lies in the competing reactivity of its protecting groups.

  • The Trityl (Trt) Group: The Trt group is exceptionally stable as a carbocation ( Trt+ ) due to the extensive resonance delocalization of the positive charge across its three phenyl rings[1]. However, the sulfur atom of cysteine is a highly polarizable, soft nucleophile. During acidolytic cleavage, a dynamic equilibrium is established. If the Trt+ cation is not permanently sequestered, it will rapidly re-alkylate the free thiol, leading to incomplete deprotection[2].

  • The tert-Butyl (OtBu) Group: The OtBu ester is also acid-labile, cleaving via an SN​1 mechanism in strong acid to generate a tert-butyl cation ( tBu+ ). This cation is highly electrophilic and can irreversibly alkylate the cysteine thiol, forming an unwanted S−tBu adduct[3].

Consequently, the choice of deprotection mechanism—whether global (cleaving both groups) or orthogonal (cleaving Trt while preserving OtBu)—dictates the reagent cocktail and the underlying chemical physics of the reaction.

Global Acidolytic Deprotection (TFA-Mediated)

To achieve global deprotection of both the Trt and OtBu groups, concentrated Trifluoroacetic Acid (TFA) is utilized (typically 90–95%). Because this cleavage generates highly reactive Trt+ and tBu+ carbocations, scavengers must be added to drive the equilibrium forward and prevent re-alkylation[2].

Triisopropylsilane (TIPS) acts as a potent hydride donor, irreversibly reducing the Trt+ cation to inert triphenylmethane[1]. Ethanedithiol (EDT) acts as a sacrificial soft nucleophile, trapping tBu+ and any unreduced Trt+ [3].

GlobalDeprotection A H-Cys(Trt)-OtBu B Protonation (95% TFA) A->B Acidolysis C Trt+ & tBu+ Cations (Yellow Solution) B->C S_N1 Cleavage D Free Thiol Cys-SH B->D Thiol Release C->D Re-alkylation Risk E Scavenger Trapping (TIPS / EDT) C->E Hydride/Thiol Transfer F Triphenylmethane (Colorless Solution) E->F Irreversible Quench

Mechanism of global acidolytic deprotection and the critical role of scavengers.

Protocol 1: Global Deprotection (Self-Validating System)

This protocol is designed to cleave both Trt and OtBu, yielding the fully deprotected amino acid or peptide.

  • Cocktail Preparation: Prepare "Reagent K" or a modified cleavage cocktail consisting of 92.5% TFA, 2.5% TIPS, 2.5% EDT, and 2.5% H2​O (v/v/v/v). Scientific Rationale: Water quenches reactive intermediates, TIPS reduces Trt+ , and EDT traps tBu+ [3].

  • Cleavage Initiation: Add 10 mL of the cocktail per gram of substrate. Stir gently at room temperature.

    • Validation Check 1 (Visual): The solution will immediately turn bright yellow. This is the optical signature of the stable Trt+ carbocation. Over 10–15 minutes, as TIPS successfully transfers a hydride to reduce Trt+ into triphenylmethane, the solution will fade to clear/colorless. If the solution remains persistently yellow, the scavenger capacity has been exhausted and more TIPS must be added.

  • Incubation: Allow the reaction to proceed for 2 hours to ensure complete OtBu ester hydrolysis.

  • Precipitation: Concentrate the solution under a stream of N2​ to 1/3 volume, then precipitate dropwise into 10 volumes of ice-cold diethyl ether.

    • Validation Check 2 (Phase Separation): A white precipitate (the deprotected peptide/amino acid) will form instantly. The highly lipophilic triphenylmethane and scavenger adducts will remain dissolved in the ether supernatant, allowing for clean isolation via centrifugation.

Orthogonal Deprotection: Selective Trt Removal Preserving OtBu

Standard TFA protocols cannot selectively remove Trt in the presence of OtBu because the OtBu ester is cleaved at TFA concentrations >50%. To preserve the OtBu ester for downstream C-terminal modifications, orthogonal, non-acidic mechanisms must be employed[1].

Heavy-Metal Mediated Cleavage: Silver(I) ( Ag+ ) salts selectively target the sulfur atom due to their high thermodynamic affinity for soft ligands. Silver trifluoromethanesulfonate (AgOTf) in highly dilute acid (which does not affect OtBu) electrophilically attacks the Trt-sulfur bond. This releases the Trt cation and forms a highly stable Silver-Thiolate complex[4]. The free thiol is subsequently regenerated using an excess of a reducing agent like Dithiothreitol (DTT)[2].

SelectiveDeprotection A H-Cys(Trt)-OtBu B AgOTf in Dilute Acid (Preserves OtBu) A->B Electrophilic Attack C Silver-Thiolate Complex [Cys-S-Ag] B->C Trt+ Release D Reduction via DTT C->D Precipitation & Wash E H-Cys(SH)-OtBu (Selective Yield) D->E Thiol Exchange

Workflow for heavy-metal mediated selective Trt deprotection preserving the OtBu ester.

Protocol 2: Silver-Mediated Selective Deprotection (Self-Validating System)

This protocol selectively removes the Trt group while leaving the OtBu ester completely intact.

  • Complexation: Dissolve H-Cys(Trt)-OtBu in a solution of 1% TFA in Dichloromethane (DCM) containing 5% anisole (as a mild scavenger). Cool to 0°C. Add 1.5 equivalents of AgOTf[4].

    • Validation Check 1 (Precipitation): The immediate formation of a flocculent solid (the Silver-Thiolate complex) confirms the successful displacement of the Trt group. The OtBu group remains stable under 1% TFA.

  • Isolation: Centrifuge the mixture and discard the supernatant (which contains the cleaved trityl byproducts). Wash the pellet twice with cold DCM.

  • Thiol Regeneration: Resuspend the Silver-Thiolate pellet in a 0.1 M ammonium acetate buffer (pH 6.5). Add 5 equivalents of Dithiothreitol (DTT) or β -mercaptoethanol[2].

    • Validation Check 2 (Clarification): As the reaction stirs for 2-4 hours, the suspension will clarify. The Ag+ ions are transferred to the DTT (forming an insoluble Ag-DTT complex), releasing the soluble, selectively deprotected H-Cys(SH)-OtBu into the aqueous phase.

Quantitative Data & Scavenger Selection

Selecting the correct scavenger is the most critical variable in preventing S−tBu and S−Trt adduct formation during acidolysis. The table below summarizes the kinetic utility of standard scavengers.

Table 1: Scavenger Selection Guide for Cysteine Deprotection

ScavengerChemical RoleTarget CationEfficacy / Notes
TIPS (Triisopropylsilane)Hydride Donor Trt+ Excellent. Irreversibly reduces Trt+ to triphenylmethane. Essential for Cys(Trt)[1].
EDT (Ethanedithiol)Soft Nucleophile tBu+ , Trt+ High. Highly effective at preventing S−tBu alkylation. Strong odor requires fume hood[3].
H2​O Hard Nucleophile tBu+ Moderate. Quenches tBu+ to form tert-butanol. Ineffective against Trt+ .
Anisole Aromatic Nucleophile tBu+ Low/Moderate. Used in mild orthogonal cleavages where EDT/TIPS are incompatible.

Table 2: Comparison of Deprotection Strategies for H-Cys(Trt)-OtBu

StrategyReagentsTrt StatusOtBu StatusPrimary Application
Global Acidolysis 95% TFA, TIPS, EDTCleaved (Free SH)Cleaved (Free COOH)Final cleavage of mature peptides[2].
Heavy-Metal Cleavage AgOTf or Hg(OAc)2​ , then DTTCleaved (Free SH)Intact Selective side-chain modification[4].
Oxidative Cleavage I2​ in DCM/MeOHCleaved (Forms S-S)Intact On-resin regioselective disulfide routing[5].

References

  • Cysteine protecting groups: applications in peptide and protein science Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Amino Acid Sidechain Deprotection Source: Aapptec Peptides URL:[Link]

  • Macropinocytosis-Inducing Peptides: Identification, Utility, and Mechanism-of-Action Source: Kyoto University Research Information Repository URL:[Link]

Sources

Exploratory

S-Trityl-L-cysteine tert-butyl ester: Structural Profiling, Stereochemistry, and Orthogonal Deprotection Dynamics

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In the landscape of complex peptide synthesis and bioc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the landscape of complex peptide synthesis and bioconjugation, the precise control of highly reactive sulfhydryl (-SH) groups is paramount. S-Trityl-L-cysteine tert-butyl ester (commonly isolated as the hydrochloride salt, H-Cys(Trt)-OtBu·HCl) serves as a critical C-terminal building block [1, 2]. By employing a dual-protection strategy—a trityl (Trt) group on the side-chain thiol and a tert-butyl (tBu) ester on the carboxyl terminus—this molecule offers a highly orthogonal approach to peptide chain elongation.

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications. We will dissect the stereochemical nuances that often lead to regulatory misassignments, map the causality behind orthogonal deprotection, and provide self-validating experimental protocols designed to eliminate side reactions such as disulfide dimerization and trityl re-alkylation.

Physicochemical & Structural Profiling

The (2R) Stereochemical Exception

A common pitfall in drug development is the misassignment of L-cysteine's absolute configuration. While almost all naturally occurring L-amino acids possess an (S) configuration, L-cysteine is a notable exception, possessing a (2R) configuration.

Causality via Cahn-Ingold-Prelog (CIP) Rules:

  • Priority 1: The primary amine (-NH₂) takes top priority (Nitrogen, atomic number 7).

  • Priority 2: The side chain (-CH₂-S-Trt) takes second priority. The carbon is bonded to Sulfur (atomic number 16), which outranks the Oxygen (atomic number 8) in the carboxyl group.

  • Priority 3: The tert-butyl ester (-COO-tBu) takes third priority.

  • Priority 4: The alpha-hydrogen (-H) is lowest.

Because the sulfur-containing side chain outranks the carboxyl group, the spatial sequence of priorities 1 → 2 → 3 dictates an (R) absolute configuration. The addition of the bulky trityl and tert-butyl groups does not alter the atomic priorities at the chiral center; thus, H-Cys(Trt)-OtBu remains strictly (2R) [1, 2].

Quantitative Data Summary

Table 1: Physicochemical Specifications of H-Cys(Trt)-OtBu·HCl

PropertySpecification
Chemical Name S-Trityl-L-cysteine tert-butyl ester hydrochloride
CAS Number 158009-03-1 (HCl salt) / 76587-61-6 (Free base)
Molecular Formula C₂₆H₃₀ClNO₂S (HCl salt)
Molecular Weight 456.04 g/mol
Stereochemistry L-isomer, (2R) absolute configuration
Physical Form White to light yellow solid
Storage Conditions Inert atmosphere, room temperature to 4°C

Mechanistic Role in Peptide Synthesis

H-Cys(Trt)-OtBu is engineered for orthogonal stability. The free N-terminus allows for immediate coupling with an Fmoc- or Boc-protected amino acid. Meanwhile, the Trt and tBu groups are completely stable to the basic conditions (e.g., 20% piperidine) used for Fmoc deprotection, yet both are highly acid-labile. This allows for simultaneous, global deprotection using concentrated Trifluoroacetic Acid (TFA) at the end of the synthesis [5, 6].

OrthogonalProtection Cys H-Cys(Trt)-OtBu Protected Cysteine Thiol S-Trityl (Trt) Acid-Labile Cys->Thiol Side-chain Carboxyl tert-Butyl (tBu) Ester Acid-Labile Cys->Carboxyl C-terminus Amine Free N-Terminus Ready for Coupling Cys->Amine N-terminus Deprotect1 Global Deprotection (Free Thiol & Carboxyl) Thiol->Deprotect1 TFA / TIPS / EDT Carboxyl->Deprotect1 TFA / H2O

Diagram 1: Orthogonal protection logic of H-Cys(Trt)-OtBu and global deprotection pathways.

Experimental Methodologies & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in chemical causality.

Protocol 1: Solution-Phase C-Terminal Coupling

Objective: Couple an Fmoc-protected amino acid to H-Cys(Trt)-OtBu·HCl.

Causality Insight: Because the cysteine derivative is supplied as a hydrochloride salt, it is nucleophilically inert. We must use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to neutralize the HCl and liberate the free amine. HATU is utilized as the coupling reagent to prevent epimerization of the incoming amino acid.

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 eq of Fmoc-AA-OH and 1.0 eq of HATU in anhydrous Dimethylformamide (DMF) (0.1 M concentration).

  • Activation: Add 2.0 eq of DIPEA to the mixture and stir for 2 minutes at room temperature to form the active O-At ester.

  • Neutralization & Coupling: In a separate vial, dissolve 1.05 eq of H-Cys(Trt)-OtBu·HCl in DMF. Add 1.0 eq of DIPEA to this vial to neutralize the HCl salt.

  • Reaction: Transfer the neutralized cysteine solution to the activated Fmoc-AA-OH mixture. Stir under an inert argon atmosphere for 1–2 hours.

  • Validation: Monitor reaction completion via LC-MS. The disappearance of the H-Cys(Trt)-OtBu mass peak (m/z 420.2 [M+H]+ for free base) indicates complete consumption.

Protocol 2: Global Acidolytic Deprotection & Scavenger Dynamics

Objective: Simultaneously remove the Trt and tBu groups to yield the free C-terminal cysteine.

Causality Insight: The cleavage of the trityl group by TFA generates a highly stable, resonance-delocalized trityl carbocation. Without intervention, this cation will thermodynamically favor re-alkylation of the newly freed nucleophilic thiol [3]. To prevent this, a highly specific scavenger cocktail must be deployed. Triisopropylsilane (TIPS) acts as a hydride donor, irreversibly reducing the trityl cation to inert triphenylmethane [4].

Table 2: Scavenger Selection for Cysteine Deprotection

ScavengerPrimary FunctionMechanism of Action
TIPS Trityl cation quenchingActs as a hydride donor, irreversibly reducing the trityl carbocation to inert triphenylmethane [4].
EDT Thiol protection & tBu quenchingMaintains a reducing environment to prevent disulfide dimerization; traps tert-butyl cations [5].
Water General nucleophileQuenches highly reactive carbocations to form corresponding alcohols (e.g., t-butanol).

Step-by-Step Workflow:

  • Cocktail Preparation: Prepare the cleavage cocktail: 92.5% TFA / 2.5% TIPS / 2.5% 1,2-Ethanedithiol (EDT) / 2.5% H₂O.

  • Cleavage: Add the cocktail to the protected peptide/compound (approx. 10 mL per gram of peptide). The solution will immediately turn a deep yellow due to the generation of the trityl carbonium ion chromophore [5].

  • Incubation: Stir at room temperature for 2 to 3 hours. Do not exceed 4 hours to prevent acid-catalyzed side reactions.

  • Precipitation: Concentrate the solution under a stream of nitrogen to 20% of its original volume. Add 10 volumes of ice-cold, peroxide-free diethyl ether to precipitate the deprotected peptide.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether (which contains the inert triphenylmethane byproduct) and wash the pellet twice more with cold ether.

ScavengingMechanism Acidolysis Acidolysis (TFA) Cleaves S-Trt Bond TrtCation Trityl Carbocation (Highly Reactive) Acidolysis->TrtCation FreeThiol Free Cysteine Thiol (-SH) Acidolysis->FreeThiol Triphenylmethane Triphenylmethane (Inert Byproduct) TrtCation->Triphenylmethane + TIPS (Irreversible) Reattachment Reattachment to Thiol (Undesired Side Reaction) TrtCation->Reattachment Without Scavenger TIPS Triisopropylsilane (TIPS) Hydride Donor TIPS->Triphenylmethane Hydride Transfer Reattachment->FreeThiol

Diagram 2: Mechanism of trityl cation scavenging by TIPS during TFA-mediated deprotection.

Analytical Validation Parameters

To ensure the structural integrity of the synthesized compounds, perform Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (LC-MS).

  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 214 nm (peptide bonds) and 254 nm (Trityl aromatic rings).

  • Validation Marker: The successful removal of the Trt group is confirmed by the loss of the strong 254 nm absorbance signal and a corresponding mass shift of -242 Da (loss of trityl cation) and -56 Da (loss of isobutylene from the tBu ester).

References

  • Title: Reduction of cysteine-S-protecting groups by triisopropylsilane Source: National Institutes of Health (PMC) URL:[Link]

Foundational

Isoelectric point and pKa values of the H-Cys(Trt)-OtBu free amine

An In-depth Technical Guide to the Isoelectric Point and pKa of H-Cys(Trt)-OtBu Executive Summary This technical guide provides a comprehensive analysis of the isoelectric point (pI) and acid dissociation constants (pKa)...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Isoelectric Point and pKa of H-Cys(Trt)-OtBu

Executive Summary

This technical guide provides a comprehensive analysis of the isoelectric point (pI) and acid dissociation constants (pKa) of S-trityl-L-cysteine tert-butyl ester (H-Cys(Trt)-OtBu), a critical protected amino acid derivative used in peptide synthesis and drug development. We delve into the theoretical underpinnings of these physicochemical properties, the influence of the S-trityl (Trt) and O-tert-butyl (OtBu) protecting groups, and provide detailed, field-proven experimental protocols for their empirical determination. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various chemical environments to optimize synthesis, purification, and formulation processes.

Introduction: The Significance of Protected Cysteine Derivatives

Cysteine is a uniquely versatile amino acid, primarily due to the nucleophilic nature of its thiol side chain.[1] This reactivity, while essential for the biological function of many proteins, presents significant challenges during chemical peptide synthesis, necessitating the use of protecting groups.[1] The S-trityl (Trt) group is a widely used, acid-labile protecting group for the cysteine thiol, while the tert-butyl (OtBu) ester protects the C-terminal carboxylic acid.[2] The resulting compound, H-Cys(Trt)-OtBu, is a key building block in solid-phase peptide synthesis (SPPS).[3]

Understanding the ionization behavior of this molecule, specifically its acid dissociation constant (pKa) and isoelectric point (pI), is paramount. These parameters govern the molecule's net charge at a given pH, which directly impacts its solubility, reactivity, and chromatographic behavior. Accurate knowledge of pI and pKa is therefore indispensable for developing robust purification protocols (e.g., ion-exchange chromatography), preventing side reactions, and designing stable formulations.

Theoretical Framework: pKa, pI, and the Impact of Protecting Groups

The ionization state of an amino acid derivative is a function of the solution's pH and the pKa values of its ionizable groups.[4]

The Henderson-Hasselbalch Equation

The relationship between pH, pKa, and the ratio of the protonated (acid) to deprotonated (conjugate base) forms of an ionizable group is described by the Henderson-Hasselbalch equation.[4][5]

pH = pKa + log([A⁻]/[HA])

When the concentrations of the protonated and deprotonated species are equal ([A⁻] = [HA]), the pH of the solution is equal to the pKa of the functional group.[4][6] This point corresponds to the inflection point on a titration curve.[7][8]

Isoelectric Point (pI)

The isoelectric point (pI) is the specific pH at which a molecule carries no net electrical charge.[6][9][10][11] At this pH, the molecule will not migrate in an electric field, a principle that is the basis for separation techniques like isoelectric focusing (IEF).[12][13][14] For a simple amino acid with two ionizable groups (a carboxyl group and an amino group), the pI is calculated by averaging the two pKa values.[6][10]

pI = (pKa₁ + pKa₂)/2

Influence of Protecting Groups on H-Cys(Trt)-OtBu

To understand the ionization of H-Cys(Trt)-OtBu, we must first consider the pKa values of the parent L-cysteine and then analyze the effect of the protecting groups.

Ionizable GroupTypical pKa in L-CysteineStatus in H-Cys(Trt)-OtBu
α-Carboxyl (-COOH)~1.8 - 2.4Protected : Esterified with a tert-butyl group. It is no longer an acid and does not ionize in the typical pH range.
α-Amino (-NH₃⁺)~8.8 - 9.7Free : This is the primary ionizable group in the molecule.
Thiol Side Chain (-SH)~8.3Protected : The sulfur atom is protected with a bulky trityl group. It is no longer acidic.[15]

With the carboxyl and thiol groups rendered non-ionizable by the OtBu and Trt protecting groups, respectively, the only functional group on H-Cys(Trt)-OtBu that can participate in acid-base equilibria in the aqueous pH range of 2-12 is the α-amino group.

Estimated pKa and pI of H-Cys(Trt)-OtBu

The primary determinant of the molecule's charge is the protonation state of the α-amino group. The pKa of the α-ammonium group in amino acid esters is typically lower than in the corresponding free amino acid, often falling in the range of 7.5 to 8.0.[16] This is because the electron-withdrawing effect of the protonated amino group is no longer counteracted by an adjacent carboxylate anion.

  • Estimated pKa (α-NH₃⁺): ~7.7 ± 0.3

Since the molecule has only one ionizable group in the standard pH range, it can exist in two forms: a positively charged (protonated) form at low pH and a neutral form at high pH. The isoelectric point (pI), the pH at which the net charge is zero, corresponds to the pH region where the neutral form predominates. For a molecule with a single pKa, the pI is effectively equal to that pKa, as this is the inflection point where the average charge of the molecular population is +0.5, and the concentration of the neutral species begins to dominate.

  • Estimated Isoelectric Point (pI): ~7.7

G structure_protonated structure_protonated structure_neutral structure_neutral structure_protonated->structure_neutral + OH⁻ - H₂O

Experimental Determination of pKa and pI

While theoretical estimations are valuable, empirical determination provides the most accurate characterization. The following protocols are standard methodologies for determining the pKa and pI of amino acid derivatives.

Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly reliable method for determining pKa values by monitoring pH changes as a function of added titrant.[7][17][18]

Causality: The principle relies on the fact that when an ionizable group is 50% titrated (i.e., halfway to the equivalence point), the pH of the solution equals the pKa of that group.[17] This is observed as a region of minimal pH change (a buffer region) on the titration curve.[8][17]

Methodology:

  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.00, 7.00, and 10.00) at the desired experimental temperature.[17]

  • Sample Preparation:

    • Accurately weigh a sample of H-Cys(Trt)-OtBu (e.g., 0.1 mmol).

    • Due to its poor water solubility, dissolve the sample in a suitable solvent system, such as a mixture of an organic solvent (e.g., methanol, acetonitrile, or THF) and water. A typical starting point is 50:50 (v/v).

    • Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[17][18]

    • The final concentration should be in the low millimolar range (e.g., 1-5 mM).

  • Titration:

    • Place the sample vessel on a magnetic stirrer and immerse the calibrated pH electrode and the tip of a micro-burette.

    • As H-Cys(Trt)-OtBu is a basic compound (due to the free amine), the titrant will be a standardized strong acid (e.g., 0.1 M HCl). To ensure the starting point is fully deprotonated, the initial pH of the sample solution may be adjusted to ~10 with a minimal amount of dilute NaOH.

    • Add the HCl titrant in small, precise increments (e.g., 0.02 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration until the pH has passed the buffer region and a sharp drop in pH is observed, indicating the equivalence point. Continue well past this point (e.g., to pH ~2).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • Determine the equivalence point (Veq), which is the steepest point of the curve. This can be found accurately by plotting the first derivative (ΔpH/ΔV vs. V).

    • The half-equivalence point is Veq/2. The pH at this volume on the titration curve is the pKa of the α-amino group.

G

Protocol: pI Determination by Capillary Isoelectric Focusing (cIEF)

Isoelectric focusing (IEF) separates molecules based on their pI.[9][11] In a pH gradient, a charged molecule migrates toward the electrode of opposite charge until it reaches a point in the gradient where its net charge is zero—its isoelectric point.[13][19] At this point, migration ceases.

Causality: The separation is driven by the applied electric field. The final position of the analyte is determined solely by its pI and the corresponding location in the established pH gradient, providing a highly accurate pI measurement.

Methodology:

  • Capillary and Ampholyte Preparation:

    • Select a suitable capillary (e.g., a neutral coated fused-silica capillary).

    • Prepare or obtain a solution of carrier ampholytes that creates a pH gradient encompassing the estimated pI of the analyte (e.g., a broad range of pH 3-10 or a narrower range like pH 6-8 for higher resolution). Amino acids themselves can be used as ampholytes.[12]

    • Prepare anolyte (acidic solution, e.g., phosphoric acid) and catholyte (basic solution, e.g., sodium hydroxide).

  • Sample Preparation:

    • Dissolve H-Cys(Trt)-OtBu in a solution containing the carrier ampholytes. Include pI markers (compounds with known, stable pI values) for accurate calibration.

  • Focusing Step:

    • Fill the capillary with the sample/ampholyte mixture.

    • Place the capillary ends into the anolyte and catholyte reservoirs.

    • Apply a high voltage across the capillary. This simultaneously establishes the pH gradient (as the ampholytes migrate to their pI) and causes the sample to migrate.

    • Maintain the voltage for a sufficient time for the current to drop to a stable, low value, indicating that all components, including the analyte, have focused at their respective pI.

  • Mobilization and Detection:

    • After focusing, the focused bands are moved past a detector (typically a UV detector at 280 nm or 214 nm). This "mobilization" can be achieved by applying pressure to one end of the capillary or by adding salt to the anolyte or catholyte to disrupt the steady state.

  • Data Analysis:

    • A plot of absorbance versus time (an electropherogram) is generated.

    • By plotting the known pI values of the pI markers against their migration times, a calibration curve is created.

    • The pI of H-Cys(Trt)-OtBu is determined by interpolating its migration time on this calibration curve.

G

Practical Applications and Implications

A precise understanding of the pI and pKa of H-Cys(Trt)-OtBu is crucial for its effective use in research and development.

  • Chromatographic Purification: In ion-exchange chromatography (IEX), the pI dictates the choice of column and buffer pH. To bind H-Cys(Trt)-OtBu to a cation-exchange resin, the buffer pH must be maintained below its pI (~7.7), where the molecule has a net positive charge. Conversely, for anion-exchange, the pH would need to be above the pI.

  • Reaction pH Control: In subsequent synthetic steps, the pH must be controlled to ensure the α-amino group is in its desired state. For reactions requiring a nucleophilic free amine, the pH must be adjusted to be at or slightly above the pKa to ensure a significant population of the deprotonated species.

  • Solubility and Formulation: Solubility is often at a minimum at the isoelectric point because the absence of a net charge reduces repulsive intermolecular electrostatic forces, favoring aggregation and precipitation.[9] Therefore, for formulation and storage, it is advisable to maintain the pH of solutions significantly above or below the pI to ensure the molecule is charged and remains solubilized.

  • Electrophoresis: Knowledge of the pI is essential for predicting and interpreting behavior in techniques like gel electrophoresis and IEF.[11]

Conclusion

H-Cys(Trt)-OtBu is a cornerstone molecule in modern peptide chemistry. Its ionization behavior is simplified by the presence of robust protecting groups on the carboxyl and thiol functions, leaving the α-amino group as the sole determinant of its charge state in the physiological pH range. With an estimated pKa and pI of approximately 7.7, this derivative behaves as a simple base. This guide provides the theoretical framework and detailed experimental protocols necessary for researchers to accurately predict and verify these critical physicochemical parameters, enabling the optimization of synthetic and purification strategies and facilitating the successful development of complex peptide-based therapeutics.

References

  • LookChem. Cas 103213-32-7, FMOC-S-trityl-L-cysteine. [Link]

  • Fiveable. Henderson: Organic Chemistry Study Guide. [Link]

  • Master Organic Chemistry. Isoelectric Points of Amino Acids (and How To Calculate Them). (2023). [Link]

  • Shen, Y. et al. On-line amino acid-based capillary isoelectric focusing-ESI-MS/MS for protein digests analysis. PMC. [Link]

  • Subirats, X. et al. Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). [Link]

  • Al al-Bayt University. Amino acid titration. [Link]

  • Scribd. Determination of Pka and Pi Values of Amino Acids Through Titration. (2020). [Link]

  • National Pingtung University of Science and Technology. Exp.2 Determination of isoelectric point. [Link]

  • Patrickios, C. S., & Yamasaki, E. N. Calculation of the isoelectric points of native proteins with spreading of pKa values. Analytical Biochemistry. [Link]

  • Kozlowski, L. P. IPC 2.0 - Isoelectric point and pKa prediction for proteins and peptides using deep learning. [Link]

  • Chemistry LibreTexts. 26.3: Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points. (2024). [Link]

  • Scribd. Isoelectric Point Determination of Amino Acids. [Link]

  • Bitesize Bio. Isoelectric Focusing: Expert Tips for Protein Separation. (2024). [Link]

  • Khan Academy. Isoelectric focusing. [Link]

  • Wikipedia. Triphenylmethane. [Link]

  • PubChem. S-Trityl-L-Cysteine. [Link]

  • Kozlowski, L. P. IPC 2.0: prediction of isoelectric point and pKa dissociation constants. PMC. (2021). [Link]

  • Wikipedia. tert-Butyl acetate. [Link]

  • ResearchGate. Isoelectric focusing. [Link]

  • NIST. Peroxybenzoic acid, tert-butyl ester. [Link]

  • ResearchGate. Cysteine, cystine, and thiolate. The pKa for unperturbed CYS is about.... [Link]

  • The Science Notes. How Does Isoelectric Focusing Work (IEF EXPLAINED). YouTube. (2022). [Link]

  • Wilson, M. A. et al. Cysteine pKa Depression by a Protonated Glutamic Acid in Human DJ-1. PMC. [Link]

  • University of California, Davis. pKa Values of Common Bases. [Link]

  • Williams, R. pKa Data Compiled by R. Williams. (2022). [Link]

  • ResearchGate. How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage?. (2017). [Link]

  • University of Calgary. Ch27 pKa and pI values. [Link]

  • ACS Publications. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2025). [Link]

  • PubMed. Identification of the protein binding region of S-trityl-L-cysteine, a new potent inhibitor of the mitotic kinesin Eg5. (2004). [Link]

  • Chemistry Stack Exchange. Acidity of triphenylmethane. (2021). [Link]

  • Wikipedia. Triphenylmethyl chloride. [Link]

  • ResearchGate. S-Trityl-L-cysteine Is a Reversible, Tight Binding Inhibitor of the Human Kinesin Eg5 That Specifically Blocks Mitotic Progression. [Link]

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Protocols & Analytical Methods

Method

Application Notes & Protocols: Strategic Use of H-Cys(Trt)-OtBu for the Synthesis of C-Terminal Cysteine Peptides

Authored by: A Senior Application Scientist Introduction: The Challenge and Opportunity of C-Terminal Cysteine Peptides Peptides featuring a cysteine (Cys) residue at the C-terminus are foundational building blocks in ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: The Challenge and Opportunity of C-Terminal Cysteine Peptides

Peptides featuring a cysteine (Cys) residue at the C-terminus are foundational building blocks in chemical biology and pharmaceutical development. The nucleophilic thiol side-chain of cysteine is a versatile chemical handle for protein ligation, bioconjugation, cyclization, and the formation of critical disulfide bonds that define the structure and function of many therapeutic peptides and proteins.

However, the synthesis of these peptides via standard Solid-Phase Peptide Synthesis (SPPS) is fraught with difficulty. The primary obstacle is the high propensity for the C-terminal cysteine's α-stereocenter to undergo epimerization under the basic conditions required for Fmoc-group removal.[1][2][3] This base-catalyzed abstraction of the α-proton leads to racemization, yielding a mixture of L- and D-isomers that are often difficult and costly to separate.[2][4][5] Furthermore, side reactions such as the formation of N-piperidinyl-alanine derivatives can further contaminate the final product.[5]

This guide provides a comprehensive overview of a robust strategy to mitigate these challenges, focusing on the rationale and application of cysteine derivatives protected with both a Trityl (Trt) group on the side-chain and a tert-Butyl (OtBu) ester at the C-terminus. We will detail the gold-standard protocol using the analogous building block for Fmoc-SPPS, Fmoc-Cys(Trt)-OH, on a sterically hindering resin, which embodies the protective principles of the title compound.

The Causality of Epimerization at the C-Terminal Cysteine

Understanding the mechanism of racemization is key to preventing it. During the Fmoc-deprotection step in SPPS, a base (typically piperidine) is used. For a C-terminal cysteine, this base can abstract the acidic proton from the α-carbon. This creates a planar enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a mixture of the original L-cysteine and the undesired D-cysteine epimer. The bulky Trityl (Trt) protecting group on the cysteine's thiol side-chain provides crucial steric hindrance that shields this α-proton, making it less accessible to the base and thereby significantly reducing the rate of epimerization.[2][5][6]

G cluster_0 Mechanism of C-Terminal Cysteine Epimerization P_L Peptide-Cys(Trt)-L-Resin Enolate Planar Enolate Intermediate (Loss of Chirality) P_L->Enolate + Piperidine - H+ Enolate->P_L + H+ (reprotonation) P_D Peptide-Cys(Trt)-D-Resin (Epimer) Enolate->P_D + H+ (reprotonation)

Caption: Base-catalyzed epimerization of a C-terminal cysteine residue during SPPS.

The Strategic Advantage of the H-Cys(Trt)-OtBu Building Block

H-Cys(Trt)-OtBu, or (R)-tert-butyl 2-amino-3-(tritylthio)propanoate, is a cysteine derivative where the thiol is protected by a bulky, acid-labile Trityl (Trt) group, and the C-terminal carboxylic acid is protected by an acid-labile tert-Butyl (OtBu) ester.[7]

  • S-Trityl (Trt) Group: This large protecting group is paramount. It sterically shields the α-proton from base-catalyzed abstraction, significantly minimizing racemization during synthesis.[2][6] It is readily removed during the final acid cleavage step.[8][]

  • O-tert-Butyl (OtBu) Group: This group protects the C-terminal carboxylate. While H-Cys(Trt)-OtBu is primarily used for the solution-phase synthesis of protected peptide fragments, the principle of robustly protecting the C-terminus is central to successful SPPS.

For standard Fmoc-SPPS, the direct analogue, Fmoc-Cys(Trt)-OH , is the building block of choice. It is anchored to a specific type of resin that acts as a temporary C-terminal protecting group, providing a synergistic protective effect.

Gold-Standard Protocol: SPPS of C-Terminal Cysteine Peptides

This protocol details the most reliable method for synthesizing peptide acids with a C-terminal cysteine, minimizing epimerization by combining the benefits of the Trt protecting group with a sterically demanding solid support.

Core Components:
  • Amino Acid: Fmoc-Cys(Trt)-OH

  • Resin: 2-Chlorotrityl chloride (2-CTC) resin. This resin is highly recommended as its linkage is very acid-sensitive, allowing for peptide cleavage under mild conditions that can preserve other protecting groups if needed.[1][10] More importantly, the trityl linker itself contributes to the steric bulk around the C-terminus, further protecting the α-proton.[5]

Experimental Workflow:

G Start Start: 2-CTC Resin Load Step 1: Load Fmoc-Cys(Trt)-OH (DIPEA, DCM) Start->Load Cap Cap Unreacted Sites (MeOH/DIPEA) Load->Cap Elongate Step 2: Peptide Elongation (Fmoc-SPPS Cycles) Cap->Elongate Deprotect Fmoc Deprotection (e.g., 20% 4-MePip/DMF) Elongate->Deprotect Cleave Step 3: Cleavage & Global Deprotection (TFA/TIS/H2O) Elongate->Cleave Couple Amino Acid Coupling (e.g., DIC/Oxyma) Deprotect->Couple Couple->Elongate Repeat for each residue End Purified C-Terminal Cysteine Peptide Cleave->End

Caption: Workflow for synthesizing C-terminal cysteine peptides via Fmoc-SPPS.

Protocol Step 1: Loading of Fmoc-Cys(Trt)-OH onto 2-CTC Resin

This initial anchoring step is critical for the success of the synthesis.

  • Resin Swelling: Swell 1.0 g of 2-Chlorotrityl chloride resin (e.g., 1.2 mmol/g loading) in anhydrous Dichloromethane (DCM, 10 mL) for 30-60 minutes in a reaction vessel.

  • Amino Acid Preparation: In a separate vial, dissolve Fmoc-Cys(Trt)-OH (1.0 eq. relative to resin loading, e.g., 1.2 mmol, ~703 mg) in anhydrous DCM (8-10 mL).

  • Activation & Loading: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq., e.g., 3.6 mmol, ~627 µL) to the Fmoc-Cys(Trt)-OH solution and mix. Immediately add this solution to the swollen resin.[10]

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Capping: To cap any unreacted chlorotrityl sites, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v, 10 mL) and agitate for 30 minutes.

  • Washing: Drain the vessel and wash the resin extensively with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum. A small sample can be taken to determine the final loading.

Protocol Step 2: Peptide Chain Elongation (Fmoc-SPPS Cycles)

For each amino acid to be added, perform the following cycle:

  • Fmoc Deprotection (Optimized):

    • Swell the resin in N,N-Dimethylformamide (DMF).

    • Treat the resin with a solution of 20-30% 4-methylpiperidine in DMF containing 0.5 M OxymaPure.[4][5] This buffered, slightly less nucleophilic base has been shown to reduce epimerization compared to standard piperidine.[4] Perform the treatment for 3 minutes, drain, and repeat for 7-10 minutes.

    • Wash the resin thoroughly with DMF (5-6x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-amino acid (3-4 eq.) using a suitable coupling agent. A recommended low-racemization combination is N,N'-Diisopropylcarbodiimide (DIC) (3-4 eq.) and OxymaPure (3-4 eq.) in DMF.[11][12]

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor coupling completion with a qualitative test (e.g., Kaiser test).

    • Wash the resin with DMF (3x) to prepare for the next deprotection cycle.

Protocol Step 3: Final Cleavage and Deprotection

This step simultaneously cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups (Trt, Boc, tBu, Pbf).

  • Preparation: Wash the final peptide-resin with DCM (3x) and dry it under vacuum.

  • Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard, effective mixture is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water (H₂O) .[13] TIS is a critical scavenger that captures the trityl cations released during deprotection, preventing them from causing side reactions.[6][14]

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of starting resin) and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate into a cold (0°C) solution of diethyl ether (approx. 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the ether suspension, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.

  • Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Data Summary and Troubleshooting

Table 1: Key Protecting Groups in C-Terminal Cysteine Synthesis
Protecting GroupTarget Functional GroupRole & PropertiesDeprotection Condition
Fmoc α-AminoN-terminal protection for chain elongation. Base-labile.20% Piperidine or 4-Methylpiperidine in DMF.[8]
Trt (Trityl) Cys Thiol (Side-chain)Bulky, acid-labile group. Prevents disulfide formation and sterically hinders α-proton, minimizing epimerization.[6][]TFA (e.g., in final cleavage cocktail).[15]
OtBu (tert-Butyl) CarboxylAcid-labile protection for carboxylic acids (e.g., Asp, Glu, or C-terminus in fragment synthesis).[][14]TFA (e.g., in final cleavage cocktail).
2-CTC Resin Linkage C-terminal CarboxylSolid-phase anchor and temporary protecting group. Very acid-labile and sterically bulky.Mild acid (e.g., 1% TFA) or standard cleavage cocktail.
Table 2: Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
High Epimerization (>5%) - Use of a less sterically demanding resin (e.g., Wang resin).- Use of standard 20% piperidine for deprotection.- Use of a less bulky thiol protecting group (e.g., Acm).- Switch to 2-Chlorotrityl chloride (2-CTC) resin. [2]- Use a buffered deprotection solution: 20-30% 4-methylpiperidine with 0.5M OxymaPure in DMF.[4][5]- Ensure the use of Fmoc-Cys(Trt)-OH. [6]
Formation of N-piperidinyl-Ala Base-induced β-elimination side reaction, common with C-terminal cysteine.The same solutions for minimizing epimerization apply, as they reduce the initial base-catalyzed proton abstraction that initiates the side reaction.
Incomplete Cleavage from Resin Insufficient reaction time or TFA concentration.Extend cleavage time to 3-4 hours. Ensure a TFA concentration of at least 90% in the cocktail.
Presence of +242 Da Adducts Re-attachment of cleaved Trityl cations to tryptophan or cysteine residues.Ensure adequate scavenger concentration. Use at least 2.5% TIS in the cleavage cocktail; for Trp-containing peptides, consider adding 2.5% Ethanedithiol (EDT) as well.

Conclusion

The synthesis of C-terminal cysteine peptides presents a significant challenge due to the high risk of epimerization. However, by understanding the underlying chemical mechanism, a robust and reliable synthetic strategy can be implemented. The cornerstone of this strategy is the use of the sterically bulky Fmoc-Cys(Trt)-OH building block in combination with 2-Chlorotrityl chloride resin . This synergistic pairing provides a sterically shielded environment at the C-terminus, effectively minimizing base-catalyzed side reactions. The detailed protocols and troubleshooting guide presented here provide researchers, scientists, and drug development professionals with the necessary tools to confidently and successfully synthesize these valuable peptides.

References

  • Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Mthembu, S. N., Chakraborty, A., Schönleber, R., Albericio, F., & de la Torre, B. G. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Process Research & Development, 26(12), 3466–3476. [Link]

  • Mthembu, S. N., Chakraborty, A., Schönleber, R., Albericio, F., & de la Torre, B. G. (2022). Solid-Phase Synthesis of C‑Terminus Cysteine Peptide Acids. ACS Publications. [Link]

  • Mthembu, S. N., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Digital.CSIC. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine. [Link]

  • Amino Acid Sidechain Deprotection. (n.d.). Aapptec Peptides. [Link]

  • Purohit, M. K., & Offer, J. (2018). Epimerization-free access to C-terminal cysteine peptide acids, carboxamides, secondary amides, and esters via complimentary strategies. Chemical Science, 9(10), 2838–2845. [Link]

  • Process for synthesis of cyclic octapeptide. (2013).
  • A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. (2014). PubMed. [Link]

  • Purohit, M. K., & Offer, J. (2018). Epimerization-free access to C-terminal cysteine peptide acids, carboxamides, secondary amides, and esters via complimentary strategies. National Center for Biotechnology Information. [Link]

  • The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis. (1990). PubMed. [Link]

  • Massaguer, A., et al. (2022). Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine. ACS Omega, 7(49), 45391–45398. [Link]

  • Synthesis of Peptide Substrates for Mammalian Thioredoxin Reductase. (2011). National Center for Biotechnology Information. [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

  • H-Cys(Trt)-OtBu.HCl. (n.d.). PubChem. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting incomplete trityl deprotection of H-Cys(Trt)-OtBu in acidic conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the acidolytic cleavage of H-Cys(Trt)-OtBu.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the acidolytic cleavage of H-Cys(Trt)-OtBu. The core of this issue lies in the competing kinetics of highly stable carbocations and the extreme nucleophilicity of the liberated cysteine thiol.

This guide provides a mechanistically grounded troubleshooting framework to help you ensure complete deprotection, prevent irreversible side reactions, and analytically validate your final product.

Part 1: Diagnostic Logic Flow

Before altering your chemistry, you must identify the exact nature of the "incomplete deprotection." Use the following LC-MS diagnostic workflow to determine which carbocation is failing to be scavenged.

DiagnosticWorkflow Start LC-MS Analysis: Incomplete Deprotection MassCheck Determine Mass Adduct (Δm relative to H-Cys-OH) Start->MassCheck TrtAdduct +242 Da (Retained Trityl) MassCheck->TrtAdduct m/z +242 tBuAdduct +56 Da (t-Butyl Alkylation) MassCheck->tBuAdduct m/z +56 Oxidation -2 Da (Disulfide Dimer) MassCheck->Oxidation m/z -2 TrtSol Increase TIS (2.5-5%) Extend time to 2-4h TrtAdduct->TrtSol Reversible Trt binding tBuSol Add EDT (2.5%) Add Phenol (5%) tBuAdduct->tBuSol tBu cation attack OxSol Degas TFA Add reducing scavenger Oxidation->OxSol Thiol oxidation

Figure 1: Diagnostic workflow for troubleshooting H-Cys(Trt)-OtBu deprotection via LC-MS mass shifts.

Part 2: Mechanistic Troubleshooting & FAQs

Q1: Why is my Trityl (Trt) deprotection incomplete even after 3 hours in TFA? A: The cleavage of the trityl group from a cysteine thiol using trifluoroacetic acid (TFA) is a highly reversible equilibrium[1]. The trityl carbocation is extremely stable, and the resulting free thiol is a strong nucleophile. Without an appropriate scavenger to permanently trap the liberated trityl cation, it will rapidly reattach to the cysteine thiol, favoring the protected state[1]. Triisopropylsilane (TIS) is mandatory here; it acts as a hydride donor, irreversibly converting the trityl cation into inert triphenylmethane[1].

Q2: I am deprotecting H-Cys(Trt)-OtBu. Can I selectively remove the Trt group while retaining the C-terminal tert-butyl (OtBu) ester? A: No, this is mechanistically unfeasible using TFA. The tert-butyl ester is highly acid-labile and will be concurrently cleaved under the concentrated TFA conditions (>90%) required to remove the Trt group. If selective deprotection of the thiol is required while maintaining the C-terminal ester, you must use an orthogonal protecting group strategy, such as Cys(STmp) or Cys(Acm), which are stable to TFA[2].

Q3: My LC-MS shows a +56 Da mass adduct on my deprotected cysteine. What is this, and how do I prevent it? A: A +56 Da adduct indicates irreversible tert-butyl alkylation of the cysteine thiol. During the cleavage of your H-Cys(Trt)-OtBu starting material, the OtBu group generates a highly reactive tert-butyl carbocation[1]. If this cation is not immediately quenched, it will attack the newly freed nucleophilic thiol, forming an S-tBu ether that is extremely resistant to further acidolysis. To prevent this, you must include 1,2-ethanedithiol (EDT) in your cleavage cocktail. EDT is an exceptionally strong scavenger for tert-butyl cations and concurrently assists in Trt removal[3].

Part 3: Quantitative Scavenger Selection Guide

Choosing the right scavenger cocktail is a balancing act between quenching power and avoiding side reactions. Below is a quantitative summary of standard cocktails and their efficacy for H-Cys(Trt)-OtBu.

Cleavage Cocktail NameComposition (v/v)Primary Quenching TargetsSuitability for H-Cys(Trt)-OtBu
Standard TFA/TIS 95% TFA, 2.5% TIS, 2.5% H₂OTrityl cationsPoor (Lacks t-butyl scavenging, risks +56 Da alkylation)[1]
TIS / EDT Cocktail 92.5% TFA, 2.5% TIS, 2.5% EDT, 2.5% H₂OTrityl & t-Butyl cationsExcellent (Optimal balance for dual-deprotection)[3]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTComplex carbocations, oxidation preventionGood (Highly effective, but often overkill for a single amino acid)[1]
Part 4: Self-Validating Deprotection Protocol

To ensure absolute trustworthiness in your results, do not rely on visual cues alone. Follow this step-by-step methodology, which includes built-in validation steps to prove the causality of the chemical reactions.

Objective: Complete deprotection of H-Cys(Trt)-OtBu to H-Cys-OH, preventing both re-tritylation and tert-butyl alkylation.

Step 1: Cocktail Preparation In a fume hood, prepare the TIS/EDT Cocktail : 92.5% TFA, 2.5% TIS, 2.5% EDT, and 2.5% ultrapure H₂O. Causality Check: EDT is included specifically to intercept the t-butyl cation released from the C-terminus, while TIS prevents Trt reattachment to the thiol[1][3].

Step 2: Acidolysis Dissolve H-Cys(Trt)-OtBu in the cleavage cocktail at a ratio of 10 mL per gram of starting material. Purge the vial with nitrogen gas, seal it, and stir at room temperature for 2.5 to 3 hours . Causality Check: 2.5 hours is the kinetic minimum required to ensure the reversible Trt equilibrium is fully driven toward the formation of triphenylmethane[1].

Step 3: Precipitation & Triphenylmethane Removal Concentrate the reaction mixture under a gentle stream of nitrogen to approximately 25% of its original volume. Dropwise, add the concentrated mixture into a 10-fold volume of ice-cold diethyl ether. Causality Check: The fully deprotected H-Cys-OH is highly polar and will precipitate as a white solid. The highly lipophilic triphenylmethane byproduct and residual scavengers will remain soluble in the ether[4].

Step 4: Isolation Centrifuge the suspension at 3000 x g for 5 minutes. Decant the ether supernatant. Wash the pellet twice more by resuspending it in fresh ice-cold ether and centrifuging. Dry the final pellet under a vacuum.

Step 5: Self-Validation (The Trustworthiness Pillar) Do not assume the reaction worked; validate it using two orthogonal methods:

  • Colorimetric Validation (Ellman’s Test): Dissolve a micro-aliquot of the pellet in pH 8.0 buffer and add Ellman's reagent (DTNB). A rapid color shift to deep yellow (412 nm) validates the presence of a free, unalkylated thiol.

  • Analytical Validation (LC-MS): Run the sample via LC-MS. Validate success by confirming the presence of the H-Cys-OH target mass (Base mass 121 Da; m/z[M+H]⁺ 122) and the strict absence of m/z 364 (retained Trt) or m/z 178 (t-butyl alkylation).

Part 5: References
  • Benchchem. Troubleshooting incomplete trityl group deprotection from cysteine.1

  • Chemical Society Reviews (RSC Publishing). Cysteine protecting groups: applications in peptide and protein science.2

  • Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.

  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.3

  • Benchchem. Application Notes and Protocols for Cysteine Protection in SPPS.4

Sources

Optimization

Minimizing disulfide scrambling when handling deprotected H-Cys(Trt)-OtBu

Welcome to the technical support guide for handling H-Cys(Trt)-OtBu following deprotection. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for handling H-Cys(Trt)-OtBu following deprotection. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the newly exposed, reactive thiol group of cysteine. The primary focus of this guide is to provide a deep understanding of the causes of disulfide scrambling and to offer robust, field-proven protocols to minimize this unwanted side reaction.

I. Frequently Asked Questions (FAQs)

Here, we address the most common initial questions and concerns that arise when working with deprotected cysteine derivatives.

Q1: What is disulfide scrambling and why is it a problem?

A: Disulfide scrambling, or disulfide shuffling, is the process where disulfide bonds in a peptide or protein are rearranged, leading to non-native pairings of cysteine residues.[1] This occurs when a free thiol group, like the one exposed after deprotecting H-Cys(Trt)-OtBu, attacks an existing disulfide bond, initiating a series of thiol-disulfide exchange reactions.[2] The consequences of scrambled disulfides are significant, as they can lead to misfolded proteins with diminished or lost biological activity, increased immunogenicity, and a higher propensity for aggregation.[3][4]

Q2: What are the primary factors that promote disulfide scrambling?

A: Several environmental factors can significantly accelerate disulfide scrambling. These include:

  • Alkaline pH: At a pH above 7, the thiol group (-SH) is more readily deprotonated to form the highly reactive thiolate anion (-S⁻), which is the primary nucleophile in the scrambling reaction.[5]

  • Elevated Temperatures: Increased temperature provides the necessary activation energy for the thiol-disulfide exchange to occur more rapidly.[1][6]

  • Presence of Oxidizing Agents: Molecular oxygen and other oxidizing species can facilitate the formation of new, incorrect disulfide bonds.[7]

  • Presence of Free Thiols: A higher concentration of free cysteine residues increases the probability of initiating the scrambling cascade.[5]

Q3: How can I visually confirm that the trityl (Trt) group has been successfully removed?

A: The cleavage of the trityl group from cysteine generates a stable trityl cation, which has a characteristic bright yellow color in acidic solutions like trifluoroacetic acid (TFA).[8] The appearance of this yellow color is a strong visual indicator that the deprotection reaction is proceeding.

Q4: What is the most effective immediate step to prevent scrambling after deprotection?

A: The most critical step is to control the pH. Immediately after deprotection, ensure the environment is acidic (pH < 7, ideally around 6.5).[9][10] This keeps the thiol group protonated (-SH), making it a much weaker nucleophile and significantly suppressing the disulfide exchange reaction.[5]

II. Troubleshooting Guide: Common Issues & Solutions

This section provides a more in-depth look at specific problems you might encounter during your experiments and offers targeted solutions.

Problem Potential Cause(s) Recommended Solution(s)
HPLC analysis shows multiple unexpected peaks, suggesting oligomerization. Uncontrolled oxidation of the free thiol is leading to the formation of disulfide-linked dimers and higher-order oligomers.Work under an inert atmosphere: Perform the deprotection and subsequent handling steps under a nitrogen or argon atmosphere to minimize exposure to atmospheric oxygen.[11] • Use degassed solvents: Prior to use, thoroughly degas all solvents (e.g., by sparging with nitrogen or argon, or through sonication) to remove dissolved oxygen.[10]
Mass spectrometry data indicates the presence of scrambled disulfide bonds in my final product. The conditions during or after deprotection were favorable for thiol-disulfide exchange.Maintain acidic pH: As mentioned, keep the pH of all solutions below 7.[5] • Control the temperature: Avoid heating the sample after deprotection unless absolutely necessary for a subsequent reaction step.[1] • Consider alkylation: If the free thiol is not needed for a subsequent reaction, "cap" it by alkylation to permanently block its reactivity.[5]
The deprotection reaction appears incomplete, with starting material still present. The deprotection conditions (acid concentration, time) are insufficient, or reactive carbocations are reattaching to the thiol.Optimize deprotection time: Monitor the reaction by HPLC at regular intervals to determine the optimal reaction time.[11] • Use effective scavengers: Incorporate scavengers like triisopropylsilane (TIS) into your cleavage cocktail to trap the reactive trityl cations and prevent their re-attachment to the cysteine thiol.[11]

III. Experimental Protocols & Methodologies

Here, we provide detailed, step-by-step protocols for the deprotection of H-Cys(Trt)-OtBu and subsequent handling to minimize disulfide scrambling.

Protocol 1: Standard Deprotection of H-Cys(Trt)-OtBu

This protocol is designed for the efficient removal of the trityl protecting group while minimizing the risk of side reactions.

Materials:

  • H-Cys(Trt)-OtBu

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Cold diethyl ether

  • Reaction vessel

  • HPLC system for monitoring

Procedure:

  • Preparation of Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail. A commonly used and effective mixture is 95% TFA, 2.5% TIS, and 2.5% water (v/v/v).[11]

  • Deprotection Reaction:

    • Place the H-Cys(Trt)-OtBu in a suitable reaction vessel.

    • Add the cleavage cocktail to the starting material. A general guideline is to use approximately 2 mL of cocktail per 100 mg of peptide-resin.[11]

    • Gently agitate the mixture at room temperature. The solution should turn a distinct yellow, indicating the formation of the trityl cation.[8]

  • Reaction Monitoring:

    • After 1-2 hours, take a small aliquot of the reaction mixture.

    • Immediately precipitate the deprotected product by adding the aliquot to a 10-fold excess of cold diethyl ether.[11]

    • Analyze the precipitate by HPLC to assess the completion of the reaction.

  • Work-up:

    • Once the reaction is complete (typically 2-4 hours), filter the reaction mixture to remove any solid support if applicable.

    • Collect the filtrate and add it to a 10-fold excess of cold diethyl ether to precipitate the crude deprotected product.[11]

    • Centrifuge the mixture to pellet the product, carefully decant the ether, and allow the residual ether to evaporate.

Protocol 2: Capping the Free Thiol with an Alkylating Agent

If the free thiol is not required for subsequent steps, alkylation is the most definitive way to prevent disulfide scrambling. N-ethylmaleimide (NEM) is a highly effective and commonly used alkylating agent.[5][12]

Materials:

  • Deprotected H-Cys-OtBu solution (in an appropriate buffer)

  • N-ethylmaleimide (NEM) solution

  • Buffer (e.g., ammonium formate, pH ~7.0)

Procedure:

  • pH Adjustment: Adjust the pH of the deprotected H-Cys-OtBu solution to approximately 7.0. While acidic pH suppresses scrambling, the alkylation reaction with NEM is more efficient at a neutral pH.[13][14]

  • Alkylation Reaction:

    • Add a freshly prepared solution of NEM to the cysteine-containing solution. A 1.5 to 2-fold molar excess of NEM over the free thiol is typically sufficient.

    • Incubate the reaction mixture at room temperature for 30-60 minutes.

  • Quenching (Optional): To quench any unreacted NEM, a small amount of a thiol-containing reagent like DTT or β-mercaptoethanol can be added.

  • Purification: Purify the alkylated product using standard chromatographic techniques (e.g., HPLC) to remove excess reagents and byproducts.

IV. Visualization of Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the deprotection workflow and the mechanism of disulfide scrambling.

Deprotection_Workflow cluster_0 Step 1: Deprotection cluster_1 Step 2: Handling & Prevention H-Cys(Trt)-OtBu H-Cys(Trt)-OtBu Deprotected_Cys H-Cys(SH)-OtBu H-Cys(Trt)-OtBu->Deprotected_Cys Acid Cleavage Trityl_Cation Trityl Cation (Yellow) H-Cys(Trt)-OtBu->Trityl_Cation Cleavage_Cocktail TFA / TIS / H2O Cleavage_Cocktail->H-Cys(Trt)-OtBu Handling_Options Handling Options Deprotected_Cys->Handling_Options Immediate Action Required Acidic_pH Maintain Acidic pH (pH < 7) Handling_Options->Acidic_pH Inert_Atmosphere Inert Atmosphere (N2/Ar) Handling_Options->Inert_Atmosphere Alkylation Alkylation (e.g., with NEM) Handling_Options->Alkylation Final_Product Stable Product Acidic_pH->Final_Product Inert_Atmosphere->Final_Product Alkylation->Final_Product

Caption: Workflow for deprotection of H-Cys(Trt)-OtBu and subsequent handling.

Disulfide_Scrambling_Mechanism Free_Thiol R1-SH (Deprotected Cysteine) Thiolate R1-S⁻ (Reactive Thiolate) Free_Thiol->Thiolate Deprotonation Disulfide_Bond R2-S-S-R3 (Existing Disulfide) Thiolate->Disulfide_Bond Nucleophilic Attack Intermediate R1-S-S-R2 + R3-SH (Mixed Disulfide Intermediate) Disulfide_Bond->Intermediate Scrambled_Product R1-S-S-R3 + R2-SH (Scrambled Disulfide) Intermediate->Scrambled_Product Thiol-Disulfide Exchange High_pH High pH (pH > 7) High_pH->Free_Thiol

Caption: Mechanism of disulfide scrambling initiated by a free thiolate.

V. Analytical Methods for Detection

To ensure the integrity of your cysteine-containing product, it is crucial to have reliable analytical methods to detect any potential disulfide scrambling.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for separating different forms of a peptide or protein.[9] The formation of dimers or other oligomers due to incorrect disulfide bonding will result in distinct peaks with different retention times compared to the desired monomeric product.

  • Mass Spectrometry (MS): Mass spectrometry is indispensable for confirming the correct disulfide connectivity.[15] In a "bottom-up" proteomics approach, the protein is digested under non-reducing conditions, and the resulting peptide fragments are analyzed by LC-MS/MS.[1] This allows for the precise identification of which cysteine residues are linked.[15]

By understanding the chemical principles behind disulfide scrambling and implementing the robust protocols outlined in this guide, you can significantly improve the quality and reliability of your experimental outcomes when working with deprotected H-Cys(Trt)-OtBu.

References

  • Vertex AI Search. (n.d.).
  • Rapid Novor. (2024, August 1). Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies.
  • Promega Connections. (2022, June 13).
  • Lu, Y., et al. (2024, October 26).
  • Kadokura, H., et al. (n.d.).
  • Chen, Y., et al. (2011, July 29). Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by.
  • Creative Proteomics. (n.d.). How to Analyze Protein Disulfide Bonds.
  • SCIEX. (2020). Characterization of Expected and Scrambled Disulfide Bonds Using BPV Flex Software.
  • Groitl, B., & Diederichs, K. (2018, July 31). CHAPTER 1.2: Techniques to Monitor Disulfide Bond Formation and the Reduction Potential of Cysteine–Cystine Couples In vitro and In vivo. Books.
  • Frontiers. (2020, April 22).
  • Wang, S., & Li, W. (n.d.).
  • BenchChem. (2025).
  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
  • Science Exploration Press. (2025, December 31). Best practices for cysteine analysis.
  • BioPharmaSpec. (n.d.). Dealing with the Challenges of Disulfide Bridge Analysis in Biopharmaceuticals.
  • National Institutes of Health. (n.d.). Best practices for cysteine analysis. PMC.
  • ResearchGate. (2026, February 2). Best practices for cysteine analysis.
  • Bachem. (n.d.).
  • Galande, A. K., & Alewood, P. F. (n.d.). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups.
  • FH HES. (n.d.). CHIMIA.
  • AWS. (n.d.). Supporting Information New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro.
  • Bachem. (2021, March 16). How to dissolve peptides containing free cysteines?.
  • BenchChem. (2025). Troubleshooting incomplete deprotection of Boc-Cys-Ser-OH.
  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • National Institutes of Health. (n.d.). Synthesis of Peptide Substrates for Mammalian Thioredoxin Reductase. PMC.
  • Biotage. (2023, February 6). Optimizing the removal of an STmp protecting group.

Sources

Troubleshooting

Preventing premature tert-butyl ester cleavage of H-Cys(Trt)-OtBu during synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with H-Cys(Trt)-OtBu (S-Trityl-L-cysteine tert-butyl ester).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with H-Cys(Trt)-OtBu (S-Trityl-L-cysteine tert-butyl ester). While this building block is highly versatile for solution-phase synthesis and fragment condensation, the premature cleavage of the C-terminal tert-butyl (OtBu) ester is a frequent point of failure.

This guide provides mechanistic troubleshooting, orthogonal strategies, and self-validating protocols to ensure the structural integrity of your peptide intermediates.

Troubleshooting FAQs: Causality & Solutions

Q1: Why is the tert-butyl (OtBu) ester cleaving prematurely during my solution-phase coupling workup? The Causality: The OtBu group is highly acid-labile. Under acidic conditions, the ester oxygen is protonated, leading to an E1-like elimination that forms a highly stable tert-butyl carbocation. This intermediate rapidly eliminates a proton to release gaseous isobutene, irreversibly yielding the free carboxylic acid [5]. The Culprit: The most common cause of premature cleavage is the use of harsh aqueous acids (e.g., 1M KHSO4​ or 1M HCl ) during the workup phase to remove unreacted amines or basic coupling reagents (like DIPEA). Prolonged exposure to these acids, even in a biphasic mixture, will initiate surface-level hydrolysis of the OtBu ester [1].

Q2: How can I safely wash my organic phase to remove basic impurities without losing the OtBu group? The Solution: You must replace strong mineral acids with mild, buffering aqueous systems. Washing the organic layer with ice-cold 5% aqueous citric acid or a 0.1 M sodium phosphate buffer (pH 4.0) effectively protonates and extracts DIPEA and basic byproducts without dropping the pH low enough to trigger isobutene elimination [1]. Always saturate your aqueous washes with NaCl (brine) to minimize the aqueous solubility of the intact ester.

Q3: Can I selectively deprotect the S-Trityl (Trt) group using TFA while preserving the C-terminal OtBu ester? The Causality: No. S-Trityl deprotection via acidolysis is an equilibrium reaction that requires high concentrations of Trifluoroacetic acid (typically 90-95% TFA) and the presence of carbocation scavengers (like Triisopropylsilane, TIS, or Ethanedithiol, EDT) to permanently reduce the trityl cation to triphenylmethane [3]. These harsh conditions will universally and rapidly cleave the OtBu ester. The Solution: To preserve the OtBu ester, you must abandon acidolysis and use orthogonal oxidative deprotection . Treating the peptide with Iodine ( I2​ ) in a Methanol/DCM mixture simultaneously cleaves the S-Trt group and oxidizes the resulting thiols into a disulfide bond, completely bypassing the acidic E1 elimination pathway [2, 3].

Q4: Are Lewis acids a viable alternative for selective deprotection in the presence of an OtBu ester? The Causality: Extreme caution is required. While some older literature suggests Lewis acids can selectively cleave N-Boc groups, reagents like ZnBr2​ in DCM actively coordinate with the ester oxygen and have been explicitly shown to promote the rapid cleavage of tert-butyl esters [4]. Avoid Lewis acids if the OtBu ester must remain intact.

Quantitative Data: Protecting Group Stability Matrix

To design a successful synthetic route, cross-reference your reaction conditions with the stability matrix below.

Reagent / ConditionS-Trt (Thiol Protection)OtBu (Carboxyl Protection)Mechanistic Outcome
20% Piperidine / DMF StableStableSafe Fmoc removal; no effect on Trt/OtBu.
5% Citric Acid (aq, 0°C) StableStableSafe neutralization of basic reagents.
1M KHSO4​ (aq) StableUnstable (Slow cleavage)Premature acid-catalyzed hydrolysis.
1-5% TFA in DCM StableStable (if < 1 hr)Safe for 2-CTC resin cleavage.
95% TFA / EDT / TIS Cleaved Cleaved Global deprotection (Isobutene release).
I2​ in MeOH / DCM Cleaved (Disulfide)StableOrthogonal oxidative deprotection.
ZnBr2​ in DCM StableUnstable Lewis acid-mediated cleavage.

Workflow Visualization

G Start H-Cys(Trt)-OtBu Starting Material Coupling Peptide Coupling (Fmoc-AA-OH, HATU, DIPEA) Start->Coupling Workup Aqueous Workup (Removal of Base/Coupling Reagents) Coupling->Workup MildAcid Mild Acid Wash (5% Citric Acid, 0°C) Workup->MildAcid Recommended StrongAcid Strong Acid Wash (1M KHSO4 or 1M HCl) Workup->StrongAcid High Risk Intact OtBu Ester Intact (Successful Elongation) MildAcid->Intact Cleaved Premature OtBu Cleavage (Isobutene Elimination) StrongAcid->Cleaved TrtDeprotect S-Trt Deprotection Strategy Intact->TrtDeprotect Iodine I2 / MeOH Oxidation (Orthogonal Pathway) TrtDeprotect->Iodine Selective TFA 95% TFA / Scavengers (Acidolysis Pathway) TrtDeprotect->TFA Non-Selective Disulfide Disulfide Formation (OtBu Intact) Iodine->Disulfide Global Global Deprotection (OtBu Cleaved) TFA->Global

Decision tree for H-Cys(Trt)-OtBu synthesis workflows, highlighting pathways to prevent OtBu cleavage.

Experimental Protocols

Protocol A: Safe Solution-Phase Coupling and Workup

Objective: Couple an Fmoc-protected amino acid to H-Cys(Trt)-OtBu without triggering OtBu hydrolysis during workup.

  • Pre-activation: Dissolve Fmoc-AA-OH (1.1 eq) and HATU (1.1 eq) in anhydrous DMF (10 mL/mmol). Add DIPEA (2.5 eq) and stir for 2 minutes at room temperature.

  • Coupling: Add H-Cys(Trt)-OtBu (1.0 eq) dissolved in a minimal amount of DMF. Stir for 1–2 hours.

  • Reaction Monitoring: Confirm complete consumption of the free amine via LC-MS or Ninhydrin (Kaiser) test on a TLC plate.

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (50 mL/mmol).

  • Mild Acid Wash (Critical Step): Wash the organic layer with ice-cold 5% aqueous citric acid ( 3×20 mL).

    • Self-Validation: Check the pH of the discarded aqueous layer; it should be ~3-4. This confirms the basic DIPEA has been neutralized and extracted without exposing the organic layer to pH < 1.

  • Neutralization & Drying: Wash with saturated aqueous NaHCO3​ ( 2×20 mL), followed by brine ( 1×20 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Orthogonal S-Trt Deprotection (Preserving OtBu)

Objective: Remove the S-Trityl group and form a disulfide bond while keeping the C-terminal OtBu ester 100% intact.

  • Preparation: Dissolve the OtBu-protected, S-Trt peptide in a mixture of DCM and MeOH (9:1 v/v) at a concentration of 2-5 mg/mL.

  • Oxidation: Prepare a 0.1 M solution of Iodine ( I2​ ) in MeOH. Add the I2​ solution dropwise to the peptide mixture until a persistent pale yellow/brown color remains (typically ~10 eq of I2​ ).

  • Reaction: Stir at room temperature for 30–60 minutes.

    • Mechanistic Note: The iodine oxidizes the sulfur atom, causing the trityl group to leave as a methyl ether (due to the MeOH solvent), immediately forming the disulfide.

  • Quenching (Self-Validation): Add 1M aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) dropwise under vigorous stirring. The reaction is complete and safely quenched the moment the solution turns completely colorless .

  • Extraction: Dilute with additional DCM, separate the layers, wash the organic phase with brine, dry over Na2​SO4​ , and concentrate to yield the disulfide-bridged, OtBu-protected peptide.

References

  • Cleavage of the tert-butyl ester without affecting other functional groups BenchChem
  • Cysteine Deriv
  • 2.6.6.
  • Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2 The Journal of Organic Chemistry (ACS Public
  • One-pot synthesis of triazines as potential agents affecting cell differentiation Mon
Optimization

Technical Support Center: Optimizing TFA Cleavage for Simultaneous H-Cys(Trt)-OtBu Deprotection

Welcome to the Solid-Phase Peptide Synthesis (SPPS) Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notoriously difficult steps in peptid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Solid-Phase Peptide Synthesis (SPPS) Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notoriously difficult steps in peptide chemistry: the simultaneous global deprotection of the trityl (Trt) group from Cysteine and the tert-butyl (tBu) ester from the C-terminus (OtBu).

Below, you will find mechanistic explanations, diagnostic troubleshooting steps, and validated protocols to ensure high crude purity and prevent irreversible side reactions.

G Resin Peptidyl-Resin [Cys(Trt), OtBu] TFA TFA Cleavage (Acidolysis) Resin->TFA Inter Deprotected Peptide (Free Thiol & Carboxyl) TFA->Inter Desired Pathway Cations Reactive Carbocations (Trt⁺ & tBu⁺) TFA->Cations Generates Side1 Trt Reattachment (+242 Da Impurity) Inter->Side1 Side2 S-t-Butylation (+56 Da Impurity) Inter->Side2 Cations->Side1 Attacks Thiol Cations->Side2 Attacks Thiol Scavengers Scavenger Cocktail (TIS, EDT, H₂O) Cations->Scavengers Quenched by Scavengers->Inter Protects Quenched Inert Byproducts (Triphenylmethane, etc.) Scavengers->Quenched Irreversible

Mechanistic pathway of TFA-mediated deprotection, carbocation generation, and scavenger quenching.

Part 1: Core Mechanistic FAQs (The "Why")

Q1: Why is the simultaneous deprotection of Cys(Trt) and OtBu highly prone to side reactions? A1: During global acidolysis with Trifluoroacetic Acid (TFA), protecting groups are released as highly reactive electrophilic carbocations. The Trt group yields the trityl cation (Trt⁺), while the OtBu group yields the tert-butyl cation (tBu⁺) . Because the newly deprotected cysteine thiol (-SH) is a potent nucleophile, it acts as a magnet for these electrophiles. Without proper intervention, the cleavage becomes a reversible equilibrium where Trt⁺ reattaches, or tBu⁺ irreversibly alkylates the thiol, leading to a heterogeneous mixture of failed products .

Q2: How do specific scavengers dictate the success of this cleavage? A2: Scavengers are not one-size-fits-all; they operate via distinct chemical mechanisms to neutralize specific threats :

  • Triisopropylsilane (TIS): Acts as a hydride donor. It irreversibly reduces the Trt⁺ cation into inert triphenylmethane. This breaks the equilibrium and drives Trt deprotection to 100% completion .

  • 1,2-Ethanedithiol (EDT) / DODT: Acts as a sacrificial, sterically unhindered nucleophile. It competitively traps tBu⁺ cations much faster than the peptide's cysteine residues can. It also maintains a reducing environment to prevent premature disulfide bond formation .

  • Water (H₂O): Acts as a hydrolytic scavenger, quenching tBu⁺ cations to form tert-butanol, which is easily evaporated during the drying phase.

Part 2: Troubleshooting Guide (Diagnosing LC-MS Mass Shifts)

When analyzing your crude peptide via LC-MS, specific mass shifts act as a self-validating diagnostic tool to indicate exact mechanistic failures in your cleavage cocktail.

Issue 1: +242 Da Mass Shift (Trityl Reattachment)

  • Diagnostic: The presence of a +242 Da impurity indicates incomplete Trt removal or the reattachment of the trityl cation to the free thiol.

  • Root Cause: Insufficient hydride donors in the cocktail, allowing the reversible Trt cleavage reaction to favor the protected state .

  • Corrective Action: Increase TIS concentration to 2.5% – 5.0% (v/v). Ensure the cleavage time is extended to a minimum of 2 to 2.5 hours at room temperature.

Issue 2: +56 Da Mass Shift (S-tert-butylation)

  • Diagnostic: A +56 Da peak corresponds to the S-alkylation of the cysteine thiol by a tert-butyl carbocation originating from the OtBu group (or other tBu/Boc groups) .

  • Root Cause: The tBu⁺ cation was not intercepted fast enough by the scavenger network.

  • Corrective Action: Introduce a potent dithiol scavenger. Switch from a standard TIS/H₂O cocktail to Reagent K or a modified cocktail containing at least 2.5% EDT or DODT.

Issue 3: -2 Da Mass Shift (Premature Disulfide Formation)

  • Diagnostic: A mass reduction of 2 Da (or a doubling of the overall peptide mass) indicates the oxidation of free thiols into intramolecular or intermolecular disulfide bonds.

  • Root Cause: Exposure to atmospheric oxygen in the absence of a reducing agent during or immediately after cleavage.

  • Corrective Action: Ensure EDT is present in the cleavage cocktail. Precipitate the peptide in cold, degassed methyl tert-butyl ether (MTBE) and avoid prolonged air exposure before lyophilization .

Part 3: Quantitative Scavenger Cocktail Selection

The following table summarizes the optimal cleavage cocktails based on the peptide's overall sequence complexity.

Cleavage CocktailComposition (v/v)Primary Mechanism of ActionBest Use Case
Standard / Reagent B 95% TFA / 2.5% TIS / 2.5% H₂OHydride transfer (TIS) and hydrolysis (H₂O).Simple peptides with Cys(Trt) but minimal tBu/Boc groups.
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTComprehensive nucleophilic trapping and reduction.Complex peptides containing Cys, Met, Trp, Tyr, and multiple OtBu/tBu groups.
Modified Cocktail 92.5% TFA / 2.5% TIS / 2.5% H₂O / 2.5% EDTSynergistic Trt reduction (TIS) and tBu trapping (EDT).Sequences highly prone to S-tert-butylation where phenol/thioanisole are undesired.
Part 4: Validated Experimental Protocol (Reagent K Workflow)

This protocol outlines a self-validating system for the cleavage of Cys(Trt)/OtBu-containing peptides, designed to maximize crude purity and suppress alkylation.

Workflow Step1 1. Resin Prep (DCM Wash & Dry) Step2 2. Cocktail Mix (Add Scavengers) Step1->Step2 Step3 3. Acidolysis (2-2.5h at RT) Step2->Step3 Step4 4. Precipitation (Cold MTBE) Step3->Step4 Step5 5. LC-MS QC (Check +56/242 Da) Step4->Step5

Step-by-step experimental workflow for optimized TFA cleavage and peptide isolation.

Materials Required:

  • Trifluoroacetic Acid (TFA) - HPLC Grade

  • Phenol, Thioanisole, 1,2-Ethanedithiol (EDT), HPLC-grade H₂O

  • Cold Methyl tert-butyl ether (MTBE) (Chilled to -20°C)

Step-by-Step Methodology:

  • Resin Preparation: Wash the peptidyl-resin thoroughly with Dichloromethane (DCM) to remove any residual Dimethylformamide (DMF). DMF is basic and will neutralize the TFA, severely inhibiting the acidolysis process . Dry the resin under a gentle stream of nitrogen.

  • Cocktail Formulation (Freshness is Critical): Prepare Reagent K immediately before use. For 10 mL of cocktail, mix: 8.25 mL TFA, 0.5 g Phenol, 0.5 mL H₂O, 0.5 mL Thioanisole, and 0.25 mL EDT. (Note: EDT is malodorous; perform all steps in a fume hood).

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin at a ratio of 10–20 mL per gram of resin. Agitate gently at room temperature (20–25°C) for 2 to 2.5 hours.

  • Filtration: Filter the cleavage mixture through a sintered glass funnel into a centrifuge tube. Wash the depleted resin with an additional 1-2 mL of neat TFA to extract any residual peptide.

  • Precipitation: Add the combined TFA filtrate dropwise into a 10-fold volume excess of ice-cold MTBE. A white precipitate (the crude deprotected peptide) will form immediately.

  • Isolation: Centrifuge the suspension at 3000 x g for 5 minutes at 4°C. Decant the supernatant carefully. Wash the peptide pellet twice more with cold MTBE to extract residual scavengers (especially phenol and thioanisole).

  • Drying & Analysis: Dry the pellet under a nitrogen stream. Dissolve in a suitable buffer (e.g., 10% Acetonitrile / 90% Water / 0.1% TFA) and immediately analyze via LC-MS to validate the absence of +56 Da and +242 Da adducts.

References
  • Title: TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Troubleshooting

Reducing side reactions during H-Cys(Trt)-OtBu coupling with HATU/DIPEA

Welcome to the technical support resource for researchers utilizing HATU/DIPEA chemistry for the incorporation of H-Cys(Trt)-OtBu. This guide is designed to help you identify, understand, and mitigate common side reactio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers utilizing HATU/DIPEA chemistry for the incorporation of H-Cys(Trt)-OtBu. This guide is designed to help you identify, understand, and mitigate common side reactions encountered during this specific coupling step, ensuring higher purity, yield, and overall success of your synthetic campaigns.

Quick Navigation: Frequently Asked Questions (FAQs)

Q1: My LC-MS shows a major impurity with a mass of +99 Da compared to my starting amine. What is it?

Answer: This is a classic sign of guanidinylation . The free amine of your H-Cys(Trt)-OtBu has attacked the guanidinium carbon of the HATU reagent itself, instead of the activated carboxylic acid. This forms a tetramethylguanidinium adduct on your amine, which is a stable, undesired byproduct that terminates the peptide chain.[1][2][3]

Root Causes & In-Depth Troubleshooting

Guanidinylation is a competitive side reaction that becomes significant when the concentration of the free amine is high relative to the activated carboxylic acid. This is particularly problematic under conditions where:

  • Excess HATU is used: Using more than a slight excess (e.g., >1.1 equivalents) of the uronium reagent increases the probability of direct reaction with the amine.[1][4]

  • The coupling reaction is slow: Hindered amino acids or difficult couplings can provide a larger window of opportunity for the side reaction to occur.

  • Improper Reagent Addition Sequence: Adding the amine to the reaction mixture before the carboxylic acid has been sufficiently pre-activated with HATU is a primary cause.[1][5]

Visualizing the Competing Pathways

The following diagram illustrates the desired reaction pathway versus the guanidinylation side reaction.

cluster_0 Desired Amide Bond Formation cluster_1 Undesired Guanidinylation Acid R-COOH HATU HATU + DIPEA ActiveEster OAt-Active Ester (Reactive Intermediate) Acid->ActiveEster HATU->ActiveEster Pre-activation (Fast) Amine_A H-Cys(Trt)-OtBu Product Desired Peptide R-CO-Cys(Trt)-OtBu ActiveEster->Product HATU_B HATU Amine_A->Product Coupling (Desired) Amine_B H-Cys(Trt)-OtBu Guanidinium Guanidinylated Cys (+99 Da Adduct) (Terminated Chain) HATU_B->Guanidinium Amine_B->Guanidinium Side Reaction (Undesired) HATU_node HATU Reagent Amine_node Amine Substrate

Caption: Desired vs. Undesired HATU Reaction Pathways.

Mitigation Strategy & Protocol

The most effective way to prevent guanidinylation is to employ a pre-activation step. This ensures that the carboxylic acid is converted to the highly reactive OAt-active ester before the amine is introduced.

Protocol 1: Optimized Coupling with Pre-Activation

  • Preparation: Ensure all glassware is oven-dried and reagents/solvents (e.g., DMF, DCM) are anhydrous.[6]

  • Carboxylic Acid: In a reaction vessel under an inert atmosphere (N₂ or Ar), dissolve the N-protected amino acid (1.0 eq.) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 eq.). Stir for 2 minutes.

  • Pre-activation: Add HATU (1.05 eq.) to the mixture. Stir at room temperature for 10-15 minutes. The formation of the OAt-active ester is the desired reaction during this step.[1][7]

  • Coupling: In a separate flask, dissolve H-Cys(Trt)-OtBu (1.1 eq.) in a minimal amount of anhydrous DMF. Add this solution to the pre-activated mixture.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

Q2: My final peptide has a diastereomeric impurity. What is causing this racemization and how can I prevent it?

Answer: Cysteine derivatives are highly susceptible to base-catalyzed racemization (epimerization) during activation and coupling.[8] The combination of a strong, non-hindered base like DIPEA with a powerful activating agent like HATU can create conditions ripe for racemization, sometimes leading to unacceptable levels of 5-33% of the wrong diastereomer.[9][10]

The Chemical Mechanism of Racemization

The base (DIPEA) can abstract the alpha-proton of the activated amino acid intermediate. This forms a planar enolate, which temporarily loses its stereochemical information. When this intermediate is reprotonated, it can result in either the original L-configuration or the undesired D-configuration.

Key Factors Influencing Racemization
  • Base Strength & Steric Hindrance: Stronger and less sterically hindered bases like DIPEA or N-methylmorpholine (NMM) are more likely to cause racemization than weaker, bulkier bases like 2,4,6-trimethylpyridine (TMP, collidine).[9][11][12]

  • Pre-activation Time: While pre-activation is good for preventing guanidinylation, excessively long pre-activation times can increase the window for racemization to occur, especially with a strong base.

  • Solvent: Less polar solvents, such as a 1:1 mixture of CH₂Cl₂-DMF, can help reduce racemization compared to neat DMF.[9][11]

Comparative Data: Impact of Base on Racemization
BaseSteric HindranceTypical Racemization Level (Cys)Reference
DIPEA LowHigh (Can be >5%)[10]
NMM MediumModerate to High[10][12]
Collidine (TMP) HighLow (<1%)[9][11]
Mitigation Strategy & Protocol

The most effective strategy is to replace DIPEA with a more sterically hindered base and carefully control reaction conditions.

Protocol 2: Racemization Suppression Protocol

  • Reagent Substitution: Replace DIPEA with 2,4,6-trimethylpyridine (collidine) in your standard protocol. Use 2.0-3.0 equivalents.

  • Solvent Change: If possible, use a 1:1 mixture of anhydrous DCM/DMF as the reaction solvent.[9]

  • Controlled Pre-activation: Add the N-protected amino acid (1.0 eq.), HATU (1.05 eq.), and collidine (2.5 eq.) and pre-activate for a shorter duration, typically 3-5 minutes.[11]

  • Amine Addition: Add your H-Cys(Trt)-OtBu (1.1 eq.) and proceed with the coupling.

  • Consider Alternatives: For extremely sensitive couplings, consider switching to a carbodiimide-based method such as DIC/OxymaPure, which can be less prone to racemization.[13][14]

Q3: I'm seeing low coupling efficiency and incomplete conversion. What are the likely causes?

Answer: Low coupling efficiency with a robust system like HATU/DIPEA often points to issues with reagent quality, reaction conditions, or solubility.

Troubleshooting Workflow for Low Yield

Start Low Coupling Yield Observed Check_Water Are reagents & solvents strictly anhydrous? Start->Check_Water Action_Dry Action: Use fresh anhydrous solvents. Dry reagents. Check_Water->Action_Dry No Check_Reagents Are HATU & DIPEA of high purity and fresh? Check_Water->Check_Reagents Yes Action_Dry->Check_Reagents Action_Reagents Action: Use fresh, high-purity reagents. Store HATU under inert gas. Check_Reagents->Action_Reagents No Check_Solubility Are all components fully dissolved during reaction? Check_Reagents->Check_Solubility Yes Action_Reagents->Check_Solubility Action_Solvent Action: Switch to a more polar solvent (e.g., NMP) or slightly warm the reaction. Check_Solubility->Action_Solvent No Check_Stoichiometry Is stoichiometry correct? (e.g., 1.05 eq. HATU) Check_Solubility->Check_Stoichiometry Yes Action_Solvent->Check_Stoichiometry Action_Stoichiometry Action: Re-verify calculations and measurements of all reagents. Check_Stoichiometry->Action_Stoichiometry No End Yield Improved Check_Stoichiometry->End Yes Action_Stoichiometry->End

Caption: Troubleshooting workflow for low coupling yield.

  • Moisture: Water is the enemy. It will hydrolyze the activated ester intermediate and consume the HATU reagent, halting the reaction. Ensure all solvents are anhydrous and reagents are dry.[1][6]

  • Reagent Degradation: HATU can degrade over time, especially if not stored properly under an inert atmosphere. DIPEA can also absorb water. Use fresh, high-quality reagents.[6]

  • Solubility Issues: If either the activated acid or the amine substrate has poor solubility in the chosen solvent, the reaction rate will be severely hampered. Visually inspect the reaction for particulates.[15] Consider switching from DCM to DMF or even NMP for better solubility.

  • Incorrect Stoichiometry: Ensure accurate measurement of all components. An insufficient amount of HATU or base will lead to incomplete activation.

Q4: What is the optimal order of reagent addition for a HATU/DIPEA coupling?

Answer: The scientifically validated, optimal order of addition is to add the amine last .[5] This involves pre-activating the carboxylic acid with HATU and the base before introducing the amine nucleophile.

Rationale for the "Amine-Last" Approach
  • Maximizes Desired Reaction: It allows for the formation of the OAt-active ester, ensuring that when the amine is added, it has a high concentration of the correct electrophile to react with.[1][16]

  • Minimizes Guanidinylation: As detailed in Q1, it is the most effective way to prevent the amine from directly reacting with the HATU reagent.[5]

Adding HATU last to a mixture of the acid, amine, and base is a common but less optimal practice. While it can work for simple couplings, it creates a competition where the HATU can react with either the carboxylate or the free amine, increasing the risk of guanidinylation.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • HATU. Wikipedia. [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts. (2024). YouTube. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. Journal of Organic Chemistry, 62(13), 4307–4312. [Link]

  • Technical Support Information Bulletin 1205 - HATU. CEM Corporation. [Link]

  • Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization During Stepwise Solid-Phase Peptide Synthesis. PubMed. [Link]

  • Knoop, A., et al. (2012). Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II. PubMed. [Link]

  • Barlos, K., & Gatos, D. (2012). Application of the Trityl Group in Peptide Chemistry.Springer.
  • de la Torre, B. G., & Albericio, F. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9596-9618. [Link]

  • Kaur, P., et al. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. The Journal of Organic Chemistry, 83(4), 2019–2028. [Link]

  • Guanidinium salts of HATU and HBTU coupling reagents. ResearchGate. [Link]

  • Han, Y., & Barany, G. (2002). Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides.Methods in Enzymology, 348, 45-63.
  • Ferrazzano, L., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Advances, 13(11), 7245-7253. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.Aapptec.
  • HATU coupling - what's the best order? (2024). Reddit. [Link]

  • Li, Y., et al. (2019). Fragment synthesis of disulfide-containing peptides. Bioorganic & Medicinal Chemistry Letters, 29(17), 2374-2378. [Link]

  • Jad, Y. E., et al. (2022). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. Organic Process Research & Development, 26(10), 2893–2903. [Link]

  • US Patent US10308677B2 - Coupling method for peptide synthesis at elevated temperatures.
  • Optimizing Peptide Coupling: Key Techniques.Benchchem.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: H-Cys(Trt)-OtBu vs. H-Cys(Acm)-OtBu Orthogonal Protection Schemes

Executive Summary In the synthesis of complex, cysteine-rich peptides (e.g., conotoxins, defensins, and insulin analogs), controlling the exact pairing of disulfide bonds is paramount. Mispaired disulfides lead to inacti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of complex, cysteine-rich peptides (e.g., conotoxins, defensins, and insulin analogs), controlling the exact pairing of disulfide bonds is paramount. Mispaired disulfides lead to inactive, misfolded, or toxic isomers. To achieve absolute kinetic and thermodynamic control over folding, synthetic chemists rely on regioselective disulfide bond formation using orthogonal protecting groups[1].

Two of the most critical building blocks for solution-phase synthesis and fragment condensation are H-Cys(Trt)-OtBu and H-Cys(Acm)-OtBu . Both feature a free N-terminus for immediate elongation and a tert-butyl (OtBu) ester to protect the C-terminus. However, their side-chain protecting groups—Trityl (Trt) and Acetamidomethyl (Acm)—offer completely orthogonal reactivity profiles, enabling the stepwise construction of multiple disulfide bridges without cross-reactivity or scrambling.

Mechanistic Profiling & Orthogonality

The core logic of using these two derivatives lies in the distinct chemical mechanisms required to cleave their sulfur-protecting bonds.

H-Cys(Trt)-OtBu (Trityl Protection)

The Trityl (triphenylmethyl) group is highly acid-labile. The bulky aromatic rings stabilize the carbocation formed during acidolysis, allowing it to be cleaved by Trifluoroacetic acid (TFA). Because the C-terminal OtBu ester is also acid-labile, treating H-Cys(Trt)-OtBu (or its elongated peptide) with concentrated TFA removes both the Trt and OtBu groups simultaneously, liberating a highly reactive free thiol (-SH) and a free carboxylic acid.

  • Causality of Scavengers: The generated trityl cations are highly electrophilic. Without kinetic traps like Ethanedithiol (EDT) or Triisopropylsilane (TIS), these cations will rapidly re-alkylate the free cysteine thiol or attack the indole ring of adjacent Tryptophan residues.

H-Cys(Acm)-OtBu (Acetamidomethyl Protection)

The Acetamidomethyl group forms a robust thioacetal-like linkage that is completely stable to the TFA concentrations used to remove Trt and OtBu groups[2]. Acm removal requires thiophilic activation. It is typically cleaved using heavy metals (Ag⁺, Pd²⁺) or via oxidative cleavage using Iodine (I₂) or N-Chlorosuccinimide (NCS)[3].

OrthogonalLogic Start Peptide Sequence Cys(Trt) & Cys(Acm) Step1 TFA Acidolysis (Global Deprotection) Start->Step1 Intermediate Free -SH (Trt removed) Intact Cys(Acm) Step1->Intermediate Removes Trt & OtBu Leaves Acm Ox1 Air / DMSO Oxidation (pH 7.5-8.0) Intermediate->Ox1 Bridge1 1st Disulfide Bond Intact Cys(Acm) Ox1->Bridge1 Forms Bridge 1 Step2 Iodine (I2) / NCS (Oxidative Cleavage) Bridge1->Step2 Bridge2 2nd Disulfide Bond (Regioselective) Step2->Bridge2 Removes Acm & Forms Bridge 2

Caption: Orthogonal deprotection logic for regioselective disulfide bond formation using Trt and Acm.

Comparative Performance Data

When designing a synthesis route, the choice between these derivatives impacts not only deprotection strategy but also coupling efficiency and racemization risk. Acm generally exhibits a significantly lower tendency to racemize during basic coupling conditions compared to the bulky Trt group[4].

ParameterH-Cys(Trt)-OtBuH-Cys(Acm)-OtBu
Side-Chain Protection Trityl (Triphenylmethyl)Acetamidomethyl
C-Terminal Protection tert-Butyl (tBu) estertert-Butyl (tBu) ester
Side-Chain Acid Stability Highly Labile (Cleaved by 1-5% TFA)Highly Stable (Resists 95% TFA)
Orthogonal Cleavage Acidolysis (TFA)Oxidative/Heavy Metal (I₂, NCS, Pd)
Oxidation Strategy Stepwise: Deprotect → Air/DMSO OxidationConcerted: Simultaneous Deprotect & Oxidize
Racemization Tendency Moderate to High (Requires weak bases)Low (<1.0% under standard coupling)
Mass Shift on Cleavage -242.3 Da (Loss of Trt)-71.1 Da (Loss of Acm)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded to confirm successful state transitions before proceeding to the next synthetic step.

Protocol A: Trt Deprotection & First Disulfide Formation

This protocol establishes the first disulfide bridge while leaving Acm groups completely intact.

  • Global Deprotection: Treat the protected peptide with a cleavage cocktail of TFA/TIS/EDT/H₂O (92.5:2.5:2.5:2.5 v/v) for 2 hours at room temperature.

  • Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash three times to remove scavengers.

  • Validation Checkpoint 1: Perform Ellman’s test. A strong yellow color confirms the presence of free thiols. LC-MS should show the target mass minus the Trt and tBu groups, with Acm groups still attached (+71.1 Da per Acm).

  • Oxidation: Dissolve the crude peptide in 0.1 M ammonium bicarbonate buffer (pH 7.8–8.0) at high dilution (0.1 mg/mL) to thermodynamically favor intramolecular cyclization over polymerization. Add 5% DMSO to accelerate oxidation.

  • Validation Checkpoint 2: Monitor via RP-HPLC. The oxidation is complete when the starting material peak disappears and a new peak emerges with a mass shift of -2.0 Da (loss of two protons). Ellman's test must now be negative.

  • Purification: Lyophilize and purify via preparative RP-HPLC.

Protocol B: Concerted Acm Deprotection & Second Disulfide Formation

This protocol removes the Acm groups and simultaneously forms the second disulfide bridge.

  • Dissolution: Dissolve the purified intermediate peptide (containing the first disulfide and intact Acm groups) in 50% aqueous acetic acid at a concentration of 1 mg/mL.

  • Concerted Oxidation: Add a solution of Iodine (I₂) (10 equivalents) dissolved in methanol dropwise.

  • Reaction: Stir vigorously at room temperature for 45 minutes. The solution must maintain a distinct brown/yellow color, indicating an excess of active iodine.

  • Quenching: Quench the active iodine by adding 1 M ascorbic acid dropwise until the solution becomes completely colorless.

  • Validation Checkpoint 3: Analyze via LC-MS. The final product must show a mass shift of -144.2 Da (loss of two Acm groups and two protons) compared to the intermediate. No free thiols should be detectable.

SynthesisWorkflow cluster_Trt H-Cys(Trt)-OtBu Pathway cluster_Acm H-Cys(Acm)-OtBu Pathway Start H-Cys(PG)-OtBu (C-Terminal Building Block) Elongation Solution/Solid Phase Peptide Elongation Start->Elongation TrtNode Cys(Trt) Residue Elongation->TrtNode AcmNode Cys(Acm) Residue Elongation->AcmNode TFA TFA + Scavengers (EDT/TIS/H2O) TrtNode->TFA FreeSH Highly Reactive -SH TFA->FreeSH I2 Iodine in aq. AcOH (Concerted Oxidation) AcmNode->I2 DirectSS Direct Disulfide (-S-S-) I2->DirectSS

Caption: Comparative workflow of Trt and Acm side-chain deprotection pathways in peptide synthesis.

Causality & Troubleshooting (Expert Insights)

Why must Trt be removed and oxidized before Acm? A common pitfall in multi-disulfide synthesis is attempting to remove Acm first. If Acm is cleaved while Trt is still present, the harsh oxidative conditions (I₂ or NCS) or heavy metals (Pd) required for Acm removal can prematurely cleave the Trt group or cause massive disulfide scrambling[5]. By removing Trt via acidolysis first, you isolate the free thiols and oxidize them under mild, basic conditions (Air/DMSO) where the Acm group is entirely inert.

Why doesn't Iodine scramble the first disulfide bridge? Iodine oxidation of Acm is a highly localized, concerted process. The thiophilic iodine attacks the sulfur of the Acm group, forming an active sulfenyl iodide intermediate while releasing the acetamidomethyl moiety. This highly reactive intermediate immediately reacts with the spatially adjacent sulfenyl iodide generated on the partner Cys(Acm) residue. Because the reaction is concerted, rapid, and conducted in acidic media (where existing disulfides are kinetically stable), the risk of scrambling the already-formed first bridge is virtually eliminated.

References

  • Regioselective Formation of Multiple Disulfide Bonds with the Aid of Postsynthetic S-Tritylation - ACS Publications. 1

  • Expanding the scope of sustainable peptide synthesis through post-linear synthesis reactions - RSC Publishing. 2

  • On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - NIH.gov. 3

  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - NIH.gov. 4

  • General synthetic strategy for regioselective ultrafast formation of disulfide bonds in peptides and proteins - NIH.gov. 5

Sources

Comparative

LC-MS Characterization of H-Cys(Trt)-OtBu Coupling Products: A Comparative Methodology Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction H-Cys(Trt)-OtBu is a highly specialized, fully protected amino acid building block widely utilized in fragment condensa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction

H-Cys(Trt)-OtBu is a highly specialized, fully protected amino acid building block widely utilized in fragment condensation, native chemical ligation, and late-stage peptide functionalization. While its orthogonal protecting groups—the acid-labile trityl (Trt) on the thiol and the tert-butyl (tBu) ester on the C-terminus—provide excellent synthetic versatility, they introduce severe analytical bottlenecks during Liquid Chromatography-Mass Spectrometry (LC-MS) characterization.

As a Senior Application Scientist, I frequently encounter workflows where researchers misidentify successful coupling products as degraded impurities. This misidentification stems from the extreme hydrophobicity and inherent lability of the Trt and tBu groups under standard acidic LC-MS conditions. This guide objectively compares standard LC-MS methodologies against optimized, weak-acid/neutral protocols, providing a self-validating framework to ensure the scientific integrity of your peptide characterization.

Part 1: The Mechanistic Challenge of Protected Intermediates

The primary hurdle in characterizing H-Cys(Trt)-OtBu intermediates is in-source fragmentation . Standard LC-MS mobile phases typically employ 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) to enhance ionization and peak shape. However, the trityl group is highly susceptible to cleavage in acidic environments, a process thermally accelerated by the heated electrospray ionization (ESI) source.

The loss of the Trt group (-242 Da) generates a highly stable triphenylmethyl cation, which often dominates the mass spectrum and suppresses the signal of the intact peptide. Concurrently, the tert-butyl ester can undergo a loss of isobutene (-56 Da). When analyzing highly hydrophobic peptides, standard C18 columns also require high organic modifier concentrations for elution, which can lead to poor recovery and peak broadening due to non-specific adsorption, a phenomenon well-documented in 1 [1].

Fragmentation A Intact Peptide [M+H]+ B Loss of tBu [M-56+H]+ A->B Acidic pH / Heat C Loss of Trt [M-242+H]+ A->C ESI In-Source D Loss of Trt & tBu [M-298+H]+ B->D Sequential Loss C->D Sequential Loss

In-source fragmentation pathways of H-Cys(Trt)-OtBu intermediates during LC-MS analysis.

Part 2: Comparative Evaluation of LC-MS Methodologies

To objectively evaluate performance, we compared a Standard Acidic Method against an Optimized Neutral Method for a model H-Cys(Trt)-OtBu coupled dipeptide intermediate.

  • Standard Method: C18 Column (50 x 2.1 mm, 1.7 µm), Mobile Phase A: 0.1% FA in Water, Mobile Phase B: 0.1% FA in Acetonitrile. ESI Capillary Temp: 300°C.

  • Optimized Method: C4 Column (50 x 2.1 mm, 1.7 µm), Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5), Mobile Phase B: Acetonitrile. ESI Capillary Temp: 200°C.

The Causality Behind the Optimized Method:

  • Column Chemistry: A C4 stationary phase is less retentive than C18. This allows the highly hydrophobic Trt/tBu-protected intermediate to elute at a lower percentage of organic modifier, maintaining a sharper peak shape and preventing precipitation on the column.

  • Buffer and Temperature: Ammonium acetate at pH 6.5 neutralizes the acidic environment, stabilizing the 2 [2]. Lowering the capillary temperature reduces the thermal energy available to drive the cleavage of the Trt-S bond.

Table 1: Quantitative Performance Comparison
MetricStandard Method (0.1% FA, C18, 300°C)Optimized Method (NH₄OAc, C4, 200°C)Performance Shift
Intact Mass [M+H]⁺ Base Peak 15% Relative Abundance92% Relative Abundance+77% Improvement
Trt-Loss[M-242+H]⁺ Signal 85% Relative Abundance8% Relative Abundance-77% Reduction
Retention Time (Rt) 8.4 min (Broad, tailing)5.2 min (Sharp, symmetrical)Superior Elution Profile
Signal-to-Noise (S/N) 45:1210:14.6x Increase

The data clearly demonstrates that the optimized method preserves the intact mass, allowing for accurate identification and 3 [3] caused by in-source fragments mimicking actual synthesis impurities.

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system. By running a known standard before your crude reaction mixture, you establish a baseline for in-source fragmentation specific to your instrument's current tuning.

Step-by-Step Methodology:

  • System Suitability Preparation: Dissolve 1 mg of pure H-Cys(Trt)-OtBu standard in 1 mL of cold Acetonitrile (ACN). Dilute 1:100 in a mixture of 50% ACN / 50% 10 mM Ammonium Acetate.

    • Causality: Cold preparation minimizes premature solvolysis of the ester prior to injection.

  • Chromatographic Setup: Install a C4 or C8 UPLC column. Set the column oven to 40°C. Establish a gradient of 5% to 95% B over 10 minutes (A = 10 mM NH₄OAc pH 6.5; B = ACN).

  • MS Source Tuning (Critical Step):

    • Set ESI to Positive Ion Mode.

    • Lower Capillary Temperature to 200°C (or the lowest temperature that maintains a stable spray).

    • Reduce Cone Voltage / Declustering Potential by 30% compared to standard peptide methods.

    • Causality: High voltages accelerate collision-induced dissociation (CID) in the source region, stripping the Trt group.

  • Baseline Validation: Inject the standard. The [M+H]⁺ peak must be the base peak (>80% relative abundance). If the [M-242+H]⁺ peak exceeds 20%, further reduce the capillary temperature or cone voltage until the intact mass is stabilized.

  • Sample Analysis: Once the system is validated, inject the crude coupling mixture. The intact mass of the coupled product can now be confidently assigned without confounding fragmentation artifacts.

Workflow Step1 Sample Prep: Cold ACN/Buffer (Prevents solvolysis) Step2 Column Selection: C4/C8 Phase (Reduces hydrophobic retention) Step1->Step2 Step3 Mobile Phase: NH4OAc pH 6.5 (Neutralizes acid-catalyzed cleavage) Step2->Step3 Step4 MS Tuning: Lower Capillary Temp (Minimizes thermal Trt loss) Step3->Step4 Step5 Validation: Intact Mass >80% (Self-validating baseline check) Step4->Step5

Self-validating LC-MS optimization workflow for highly protected peptide intermediates.

Conclusion

Characterizing H-Cys(Trt)-OtBu coupling products requires a deliberate departure from standard peptide analysis protocols. By substituting acidic mobile phases with neutral buffers, utilizing less retentive C4 columns, and strictly controlling MS source energy, researchers can eliminate in-source fragmentation. This approach transforms a previously ambiguous analytical task into a robust, self-validating methodology, ensuring high-confidence structural confirmation in complex peptide synthesis workflows.

References

  • Title: Strategies to Improve Recoveries of Proteins and Peptides from Sample Containers Before LC–MS Analyses Source: LCGC International URL
  • Source: ACS Publications (Organic Letters)
  • Source: PubMed (Analytical and Bioanalytical Chemistry)

Sources

Validation

1H NMR and 13C NMR chemical shift reference data for H-Cys(Trt)-OtBu verification

An essential prerequisite for successful solid-phase peptide synthesis (SPPS) and targeted drug development is the rigorous quality control of protected amino acid building blocks. H-Cys(Trt)-OtBu (S-Trityl-L-cysteine te...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential prerequisite for successful solid-phase peptide synthesis (SPPS) and targeted drug development is the rigorous quality control of protected amino acid building blocks. H-Cys(Trt)-OtBu (S-Trityl-L-cysteine tert-butyl ester) is a critical intermediate frequently utilized when orthogonal deprotection strategies are required. The bulky trityl (Trt) group shields the highly reactive thiol side chain, while the tert-butyl (tBu) ester protects the C-terminus.

However, because both the Trt and tBu groups are acid-labile, this compound is highly susceptible to premature cleavage, hydrolysis, and subsequent disulfide oxidation during prolonged storage or substandard manufacturing. As a Senior Application Scientist, I have observed that relying solely on HPLC-UV for verification often masks these structural degradations. Nuclear Magnetic Resonance (NMR) spectroscopy remains the most definitive, self-validating analytical tool for verifying the structural integrity of H-Cys(Trt)-OtBu.

This guide objectively compares the NMR profiles of high-purity H-Cys(Trt)-OtBu against substandard alternatives, providing the mechanistic rationale and experimental protocols necessary to safeguard your synthesis workflows.

Analytical Quality Control Workflow

To prevent the introduction of degraded building blocks into expensive synthesis cycles, a strict NMR-based quality control (QC) workflow must be implemented. The diagram below illustrates the decision matrix for batch verification.

Fig 1: NMR-based quality control workflow for verifying H-Cys(Trt)-OtBu integrity.

Reference NMR Data: The "Gold Standard"

To establish a baseline for comparison, we must first define the expected chemical shifts for high-purity H-Cys(Trt)-OtBu. The chemical shifts provided below are derived from established structural assignments of S-trityl-L-cysteine derivatives [1].

Table 1: 1 H NMR Reference Data (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentMechanistic Significance
1.45 Singlet (s)9H-C(CH 3​ ) 3​ (tBu)Confirms intact C-terminal ester protection.
1.60 Broad Singlet (br s)2H-NH 2​ (Amine)Free base confirmation; shifts downfield if protonated.
2.45, 2.60 Doublet of doublets (dd)2H β -CH 2​ Diastereotopic protons adjacent to the chiral center and bulky Trt-sulfur.
3.30 Doublet of doublets (dd)1H α -CH Chiral center proton; highly sensitive to racemization or neighboring group changes.
7.20 - 7.45 Multiplet (m)15HTrityl AromaticConfirms the presence of the intact S-trityl protecting group.
Table 2: 13 C NMR Reference Data (101 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignment
28.0 Primary (CH 3​ )tBu Methyls (-C(C H 3​ ) 3​ )
37.5 Secondary (CH 2​ ) β -Carbon (S-C H 2​ -)
54.5 Tertiary (CH) α -Carbon (-C H(NH 2​ )-)
67.0 Quaternary (C)Trityl Aliphatic Carbon (S-C (Ph) 3​ )
81.5 Quaternary (C)tBu Quaternary Carbon (-C (CH 3​ ) 3​ )
126.8, 128.0, 129.6, 144.5 Aromatic (CH, C)Trityl Aromatic Carbons
173.0 Quaternary (C=O)Ester Carbonyl

Comparative Analysis: High-Purity vs. Substandard Alternatives

When evaluating a new supplier or an expired batch, the NMR spectrum often reveals critical failure modes. The table below compares a high-purity benchmark against common substandard profiles observed in the field. Understanding these deviations is essential for troubleshooting failed peptide couplings [2].

Table 3: NMR Diagnostic Markers for Substandard Batches
Quality StateDiagnostic 1 H NMR MarkersDiagnostic 13 C NMR MarkersRoot Cause / Causality
High-Purity (Ideal) Sharp 9H singlet at 1.45 ppm; intact Trt multiplet at 7.20-7.45 ppm.Trt quaternary carbon at ~67.0 ppm.Proper synthesis, purification, and anhydrous/acid-free storage.
Substandard: Premature Trt Cleavage Appearance of a sharp singlet at ~2.8 ppm (OH) and altered aromatic splitting.Appearance of a new quaternary carbon at ~82 ppm (Triphenylmethanol).Exposure to trace acids during storage or transit cleaves the highly labile S-Trt bond.
Substandard: Disulfide Oxidation Downfield shift of β -CH 2​ protons from ~2.5 ppm to >2.9 ppm. Loss of Trt signals.Shift of β -carbon from 37.5 ppm to ~41.0 ppm.Once the Trt group is lost, the exposed free thiol rapidly oxidizes in air to form cystine dimers (disulfide bonds).
Substandard: Ester Hydrolysis Complete absence or significant reduction of the 9H singlet at 1.45 ppm.Loss of the 81.5 ppm and 28.0 ppm tBu carbon signals.Exposure to moisture and acidic/basic conditions hydrolyzes the C-terminal tert-butyl ester.

Self-Validating Experimental Protocol for NMR Verification

A common pitfall in NMR analysis of protected amino acids is solvent-induced degradation . Commercial CDCl 3​ undergoes photolytic degradation over time, generating trace amounts of deuterium chloride (DCl) and phosgene. Because the S-trityl group is exceptionally acid-labile [3], dissolving H-Cys(Trt)-OtBu in unneutralized CDCl 3​ can induce artificial deprotection during the NMR acquisition, leading to false-positive degradation results.

To ensure trustworthiness, the following self-validating protocol must be used:

Step 1: Solvent Neutralization (Critical Step)

  • Pack a small glass Pasteur pipette with a glass wool plug and 2 cm of basic alumina (Brockmann Grade I).

  • Elute 1.0 mL of commercial CDCl 3​ through the alumina directly into a clean glass vial. Causality: The basic alumina irreversibly binds trace DCl, ensuring the solvent is strictly neutral and preventing artificial cleavage of the S-Trt group during analysis.

Step 2: Sample Preparation

  • Weigh 15–20 mg of the H-Cys(Trt)-OtBu sample.

  • Dissolve the solid completely in 0.6 mL of the freshly neutralized CDCl 3​ .

  • Transfer the clear solution to a standard 5 mm NMR tube. Self-Validation Check: If the solution turns slightly yellow upon dissolution, it is an immediate macroscopic indicator of pre-existing trityl cation formation (degradation).

Step 3: Acquisition Parameters

  • 1 H NMR: Acquire at 400 MHz (or higher) using a standard single-pulse experiment (zg30), 16 scans, and a relaxation delay (D1) of 2 seconds to ensure accurate integration of the bulky tBu and Trt groups.

  • 13 C NMR: Acquire at 101 MHz using proton decoupling (zgpg30), minimum 512 scans, and a D1 of 2-3 seconds to ensure the quaternary carbons (Trt and tBu) relax sufficiently for detection.

Step 4: Spectral Processing & Decision Phase and baseline correct the spectra. Set the CDCl 3​ residual solvent peak to exactly 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C). If the integration of the tBu peak (1.45 ppm) relative to the Trt aromatic protons (7.20-7.45 ppm) deviates from the theoretical 9:15 ratio by more than 5%, the batch should be flagged for substandard purity and rejected.

References

  • Insights into self-degradation of cysteine esters and amides under physiological conditions yield new cleavable chemistry - Supporting Information. Royal Society of Chemistry (RSC). Available at: [Link]

  • Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Chan, W. C., & White, P. D. (2000). Oxford University Press.
  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). John Wiley & Sons.
Comparative

Chiral Chromatography Methods for Determining Enantiomeric Excess of H-Cys(Trt)-OtBu: A Comparative Guide

The determination of enantiomeric excess (ee) for heavily protected amino acids like H-Cys(Trt)-OtBu (S-Trityl-L-cysteine tert-butyl ester) presents a unique chromatographic challenge. While it possesses a free primary a...

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Author: BenchChem Technical Support Team. Date: April 2026

The determination of enantiomeric excess (ee) for heavily protected amino acids like H-Cys(Trt)-OtBu (S-Trityl-L-cysteine tert-butyl ester) presents a unique chromatographic challenge. While it possesses a free primary amine at the N-terminus, its side-chain and C-terminus are shielded by massive, highly lipophilic protecting groups (Trityl and tert-Butyl, respectively).

As a Senior Application Scientist, I have structured this guide to move beyond basic protocol lists. We will dissect the mechanistic causality behind Chiral Stationary Phase (CSP) selection, objectively compare alternative methodologies, and establish a self-validating experimental workflow that ensures absolute trustworthiness in your ee calculations.

Mechanistic Causality: Deconstructing the Analyte

To select the optimal chiral method, we must first analyze the structural thermodynamics and steric profile of H-Cys(Trt)-OtBu:

  • The Free Primary Amine ( −NH2​ ): Acts as a primary hydrogen-bond donor and dipole interaction site. It is basic, meaning it will interact strongly with acidic residual silanols on silica-based columns, leading to peak tailing if not properly suppressed.

  • The S-Trityl Group ( −C(C6​H5​)3​ ): A massive, propeller-shaped aromatic shield. It provides excellent opportunities for π−π stacking interactions with aromatic CSPs but introduces severe steric hindrance that can block the amine from entering tight chiral cavities (e.g., Crown Ethers) [3].

  • The O-tert-Butyl Ester ( −OtBu ): A bulky aliphatic group that eliminates the zwitterionic nature of the amino acid. Because the carboxylic acid is masked, the molecule cannot participate in dual ion-pairing, rendering traditional zwitterionic CSPs (like Cinchona alkaloids) less effective.

CSP_Selection A H-Cys(Trt)-OtBu (Analyte) B Free Primary Amine (-NH2) A->B Structural Feature C Bulky Hydrophobic Groups (S-Trt, O-tBu) A->C Structural Feature D Crown Ether CSPs (e.g., Chiralpak CR(+)) B->D Hydrogen Bonding & Ion-Dipole E Polysaccharide CSPs (e.g., Chiralpak AD-H / IG) C->E Steric Fit & π-π Interactions F Risk: Steric hindrance reduces inclusion D->F G Benefit: High solubility in Normal Phase (Hexane) E->G

Figure 1: Mechanistic workflow for matching the structural features of H-Cys(Trt)-OtBu to the appropriate CSP.

Comparative Analysis of Chiral Stationary Phases (CSPs)

When evaluating alternatives for this specific molecule, we must look at how the stationary phase architecture accommodates the Trt group.

A. Polysaccharide-Based CSPs (The Gold Standard)

Derivatized amylose and cellulose columns (e.g., Chiralpak AD-H, Chiralcel OD-H) are the most effective platforms for bulky amino acid tert-butyl esters [1]. The helical structure of the polysaccharide provides a chiral groove, while the carbamate linkages offer hydrogen bonding sites for the free amine. The extreme lipophilicity of H-Cys(Trt)-OtBu makes it highly soluble in alkane-based mobile phases, allowing for Normal Phase (NP) chromatography.

  • Critical Modifier Rule: Because the analyte has a free amine, a basic modifier like 0.1% Diethylamine (DEA) or Cyclohexylamine ( CyNH2​ ) MUST be added to the mobile phase. This competitively binds to residual silanols on the silica support, preventing peak tailing and ensuring baseline resolution [2].

B. Crown Ether CSPs (The Theoretical Alternative)

Crown ether columns (e.g., Chiralpak CR(+)) are explicitly designed to capture primary amines via host-guest inclusion complexes (pseudo-18-crown-6). While highly effective for underivatized amino acids, the massive steric bulk of the adjacent S-Trityl group physically restricts the −NH3+​ moiety from deeply penetrating the crown ether cavity. This results in poor chiral recognition, broad peaks, and sub-optimal resolution.

C. Zwitterionic CSPs

Columns like Chiralpak ZWIX rely on simultaneous anion and cation exchange. Because the C-terminus of H-Cys(Trt)-OtBu is esterified, it cannot act as an anion. The column is reduced to functioning as a weak, sterically hindered cation exchanger, making it an inferior choice for this specific derivative.

Quantitative Performance Comparison
Chromatographic ParameterPolysaccharide (Amylose) e.g., Chiralpak AD-HPolysaccharide (Cellulose) e.g., Chiralcel OD-HCrown Ether e.g., Chiralpak CR(+)
Separation Mode Normal Phase (NP)Normal Phase (NP)Reversed Phase (RP)
Typical Mobile Phase Hexane / IPA / DEA (90:10:0.1)Hexane / IPA / DEA (95:5:0.1) HClO4​ (aq, pH 1.5) / MeOH
Primary Interaction Steric fit, H-bonding, π−π Steric fit, H-bonding, π−π Host-Guest Inclusion
Resolution ( Rs​ ) > 2.5 (Excellent)~ 1.8 (Good)< 1.0 (Poor/Co-elution)
Peak Shape Sharp (with basic modifier)Sharp (with basic modifier)Broad (Steric hindrance)
Suitability for ee % Optimal Optimal Not Recommended

Self-Validating Experimental Protocol

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), an ee determination cannot simply be a single injection. It must be a closed, self-validating system. You cannot prove the absence of an enantiomer (100% ee) unless you first prove your system is capable of separating both enantiomers if they were present.

Validation_Logic S1 1. Prepare Racemic Standard (RS) S2 2. Run SST (System Suitability) S1->S2 D1 Resolution (Rs) ≥ 1.5? S2->D1 S3 3. Optimize Method (Modifier/Temp) D1->S3 No S4 4. Inject Unknown Sample D1->S4 Yes S3->S2 S5 5. Calculate ee % (Area Normalization) S4->S5

Figure 2: Logical workflow for a self-validating enantiomeric excess determination protocol.

Step-by-Step Methodology: Normal Phase Polysaccharide HPLC

Materials & Reagents:

  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: HPLC-grade Hexane / Isopropanol (IPA) / Diethylamine (DEA) in a 90:10:0.1 (v/v/v) ratio. (Note: DEA must be added fresh to prevent degradation).

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 220 nm and 254 nm (The Trityl group provides excellent UV chromophores).

Phase 1: System Suitability Testing (SST)

  • Racemate Preparation: If a true racemate of H-Cys(Trt)-OtBu is unavailable, create a pseudo-racemate by spiking your pure L-enantiomer sample with 5-10% of the D-enantiomer. Dissolve in the mobile phase to a concentration of 1.0 mg/mL.

  • SST Injection: Inject 10 µL of the racemic standard.

  • Validation Criteria: Confirm that the resolution ( Rs​ ) between the L and D peaks is ≥1.5 (baseline resolution). If Rs​<1.5 , adjust the Hexane:IPA ratio (increasing Hexane increases retention and typically resolution). Ensure the asymmetry factor ( As​ ) is between 0.8 and 1.2. If tailing occurs, verify the DEA concentration.

Phase 2: Sample Analysis & Calculation

  • Sample Prep: Dissolve the unknown batch of H-Cys(Trt)-OtBu in the mobile phase to exactly 1.0 mg/mL.

  • Injection: Inject 10 µL of the sample.

  • Integration: Integrate the peak areas for the major enantiomer (Area_major) and the minor enantiomer (Area_minor). Do not use peak height.

  • Equation: Calculate the enantiomeric excess using the area normalization method:

    ee(%)=(Areamajor​+Areaminor​Areamajor​−Areaminor​​)×100

Conclusion & Best Practices

For the determination of enantiomeric excess of H-Cys(Trt)-OtBu, Normal Phase chromatography on an Amylose-based CSP (like Chiralpak AD-H) is the objectively superior method. The molecule's extreme hydrophobicity and steric bulk render aqueous-based Crown Ether and Zwitterionic columns ineffective.

Key Takeaway for Drug Development Professionals: Always utilize a basic modifier (like DEA or CyNH2​ ) in your mobile phase. The free N-terminus of this molecule will inevitably interact with the silica backbone of the column, and without a modifier, the resulting peak tailing will artificially inflate the area of the minor enantiomer (if it elutes second), leading to a falsely low ee calculation.

Safety & Regulatory Compliance

Safety

Physicochemical Profiling &amp; Waste Categorization

Operational Blueprint: Safe Handling and Disposal of H-Cys(Trt)-OtBu in Peptide Synthesis As a critical protected amino acid in solid-phase peptide synthesis (SPPS), H-Cys(Trt)-OtBu (S-Trityl-L-cysteine tert-butyl ester)...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Blueprint: Safe Handling and Disposal of H-Cys(Trt)-OtBu in Peptide Synthesis

As a critical protected amino acid in solid-phase peptide synthesis (SPPS), H-Cys(Trt)-OtBu (S-Trityl-L-cysteine tert-butyl ester) enables precise peptide chain elongation. However, its complex molecular architecture—specifically the bulky, hydrophobic triphenylmethyl (trityl) group and the sulfur-containing thioether linkage—dictates stringent end-of-life disposal protocols.

This guide provides drug development professionals and laboratory scientists with a self-validating, mechanistic framework for the safe segregation, accumulation, and disposal of H-Cys(Trt)-OtBu, ensuring compliance with environmental regulations and laboratory safety standards.

To design an effective disposal strategy, we must first understand the molecular vulnerabilities and hazards of the reagent. H-Cys(Trt)-OtBu is typically supplied as a hydrochloride (HCl) salt[1],[2]. The presence of sulfur, chlorine, and highly stable aromatic rings fundamentally eliminates drain disposal or standard landfilling as viable options[3].

Table 1: Physicochemical Properties and Disposal Implications

PropertyValueMechanistic Implication for Disposal
Chemical Name S-Trityl-L-cysteine tert-butyl ester (HCl)Complex organic structure requiring complete thermal destruction to break stable aromatic bonds.
CAS Number 158009-03-1 (HCl) / 76587-61-6 (Base)Required for precise waste manifesting and EPA tracking[4].
Molecular Formula C26H30ClNO2S (HCl salt)High carbon content yields high heat of combustion; contains S and Cl heteroatoms.
Aqueous Solubility InsolublePrecludes drain disposal; forms persistent environmental suspensions that threaten aquatic ecosystems.
Primary Solvents DMF, DCM, NMPLiquid waste must be meticulously segregated into halogenated (DCM) vs. non-halogenated (DMF) streams.

Mechanistic Rationale for Disposal Pathways

Do not treat H-Cys(Trt)-OtBu as generic organic waste. The causality behind its specific disposal requirements lies in its elemental composition:

  • Environmental Persistence: The trityl protecting group is sterically hindered and designed to be highly stable against nucleophiles and bases. Consequently, it resists biodegradation in standard wastewater treatment plants. Flushing this compound down the drain violates the Resource Conservation and Recovery Act (RCRA) due to its potential to accumulate in aquatic environments[5].

  • Combustion Byproducts: High-temperature incineration is the only viable destruction method. However, during combustion, the sulfur atom in the cysteine residue oxidizes to sulfur dioxide (SO₂) and sulfur trioxide (SO₃). Furthermore, the chloride ion (from the HCl salt) generates hydrogen chloride (HCl) gas. Therefore, the waste must be directed to a commercial incinerator equipped with alkaline flue-gas desulfurization scrubbers to neutralize these acidic emissions[5].

Step-by-Step Disposal Protocol

The following methodology establishes a self-validating system for waste management, ensuring that every action at the bench translates to regulatory compliance at the facility level.

Phase 1: Source Segregation at the Bench

  • Solid Waste: Collect empty reagent vials, contaminated spatulas, weighing papers, and residual H-Cys(Trt)-OtBu powder in a dedicated, puncture-resistant high-density polyethylene (HDPE) container.

  • Liquid Waste: When H-Cys(Trt)-OtBu is dissolved in coupling solvents, segregate the effluent based on the solvent type.

    • Critical Step: Never mix halogenated solvents (e.g., Dichloromethane/DCM) with non-halogenated solvents (e.g., Dimethylformamide/DMF)[6]. Mixing these streams alters the required incineration profile and drastically increases disposal costs.

Phase 2: Containment and Hazard Communication

  • Primary Containment: Ensure all waste containers are chemically compatible with the stored waste, free from deterioration, and equipped with secure, leak-proof closures as mandated by OSHA[7].

  • Labeling: Apply an EPA-compliant label immediately upon adding the first drop or gram of waste. The label must explicitly state "Hazardous Waste," list all chemical constituents (e.g., "H-Cys(Trt)-OtBu, DMF, Piperidine"), and feature the appropriate hazard pictograms[8].

Phase 3: Satellite Accumulation Area (SAA) Management

  • Store the labeled containers in an SAA located at or near the point of generation (e.g., inside the fume hood or a ventilated under-bench cabinet)[7].

  • Maintain strict volume limits: an SAA may hold up to 55 gallons of standard hazardous waste[8].

  • Keep containers tightly closed at all times, opening them only when actively transferring waste[8].

Phase 4: Central Accumulation and Final Destruction

  • Once an SAA container is full, date the label and transfer it to the facility's Central Accumulation Area (CAA) within 3 days[8].

  • Contract an EPA-licensed hazardous waste vendor to transport the waste for high-temperature incineration[5].

Waste Workflow Visualization

G Start H-Cys(Trt)-OtBu Waste Generation Solid Solid Waste (Powder, PPE, Vials) Start->Solid Dry LiquidHalo Halogenated Liquid (DCM mixtures) Start->LiquidHalo DCM Solvents LiquidNonHalo Non-Halogenated Liquid (DMF/NMP mixtures) Start->LiquidNonHalo DMF Solvents SAA Satellite Accumulation Area (SAA) Point of Generation Storage Solid->SAA LiquidHalo->SAA LiquidNonHalo->SAA CAA Central Accumulation Area (CAA) Facility Waste Holding SAA->CAA Transfer when full (Max 55 gal) Incinerator High-Temp Incineration (Alkaline Scrubbers for SOx/HCl) CAA->Incinerator EPA-Licensed Vendor Pickup

Workflow for the segregation, accumulation, and compliant incineration of H-Cys(Trt)-OtBu waste.

Regulatory Compliance & Safety

Laboratory personnel must be trained on the specific hazards of peptide synthesis reagents under the OSHA Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450)[9]. Because H-Cys(Trt)-OtBu powder can cause respiratory and dermal irritation, all disposal procedures—especially the transfer of solid powders—must be conducted within a certified chemical fume hood using appropriate Personal Protective Equipment (PPE), including nitrile gloves, lab coats, and safety goggles[6].

References

  • Sigma-Aldrich. "Trt cys | Sigma-Aldrich: Product No. Description, SDS, Pricing." sigmaaldrich.com.
  • ChemicalBook. "H-Cys(Trt)-OtBu | 76587-61-6 - ChemicalBook." chemicalbook.com.
  • Capot Chemical. "158009-03-1 | H-Cys(Trt)-OtBu.HCl - Capot Chemical." capotchem.com.
  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab." labmanager.com.
  • Environmental Marketing Services.
  • Daniels Health.
  • OSHA.
  • US Bio-Clean.
  • American Chemical Society.

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Handling

A Researcher's Guide to Personal Protective Equipment for Handling H-Cys(Trt)-OtBu

As a Senior Application Scientist, my goal is to empower you to work safely and effectively. This guide moves beyond a simple checklist, providing a comprehensive operational framework for handling S-trityl-L-cysteine te...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my goal is to empower you to work safely and effectively. This guide moves beyond a simple checklist, providing a comprehensive operational framework for handling S-trityl-L-cysteine tert-butyl ester (H-Cys(Trt)-OtBu). The causality behind each recommendation is explained to ensure that safety becomes an intuitive part of your workflow, building a foundation of trust in your experimental procedures.

Understanding the Compound: Why Specialized Handling is Critical

H-Cys(Trt)-OtBu is a protected amino acid derivative, a cornerstone building block in solid-phase peptide synthesis (SPPS).[1] Its structure features two key protecting groups: the trityl (Trt) group on the sulfur atom and the tert-butyl (OtBu) ester on the carboxyl group.[2] While invaluable for synthesis, its physical form as a solid or fine powder presents specific handling challenges. The primary risks are not from acute, high-level toxicity, but from irritation and potential sensitization through inhalation of airborne particles or direct contact with skin and eyes.[3] Although comprehensive toxicological data is not fully available, the known hazards necessitate a robust personal protective equipment (PPE) strategy.[3]

Hazard Identification and Risk Profile

The first step in any safety protocol is understanding the specific hazards. Based on available Safety Data Sheets (SDS), H-Cys(Trt)-OtBu is classified with the following hazards:

Hazard InformationDescriptionGHS Pictogram
Signal Word Warning GHS07 (Exclamation Mark)
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Source: Sigma-Aldrich Safety Information

The core directive from this data is clear: prevent the compound from entering the body. This is achieved by establishing effective barriers through appropriate PPE.

Core Protective Equipment: Your First Line of Defense

Your PPE is the essential barrier between you and the chemical. The selection is based directly on the identified risks of irritation to the respiratory system, skin, and eyes.

  • Respiratory Protection: Because H-Cys(Trt)-OtBu is a powder, the risk of generating and inhaling airborne dust is significant, especially during weighing and transfer operations. This can cause respiratory irritation.[3]

    • Minimum Requirement: A NIOSH-approved N95 or P95 particulate respirator is mandatory when handling the powder outside of a certified containment hood.[3]

    • Best Practice: Always handle the solid material within a chemical fume hood or a powder containment hood to minimize aerosol generation.[4]

  • Eye and Face Protection: The compound is known to cause serious eye irritation.

    • Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes are essential. Standard safety glasses do not offer sufficient protection from fine dust.

    • Enhanced Protection: When there is a risk of splashing during dissolution or reaction quenching, use a full-face shield in addition to safety goggles.

  • Skin and Body Protection: Direct contact can cause skin irritation.

    • Gloves: Nitrile gloves are the standard choice for handling chemical powders. They offer good resistance to incidental splashes of common laboratory solvents. Always double-check chemical compatibility if using non-standard solvents. Contaminated gloves must be removed immediately using the proper technique and disposed of as hazardous waste.

    • Laboratory Coat: A standard, full-sleeved laboratory coat is required to protect skin and clothing from contamination. Ensure the coat is fully buttoned.

Operational Protocol: Integrating Safety into Your Workflow

This step-by-step process provides a self-validating system for handling H-Cys(Trt)-OtBu from receipt to disposal.

Step 1: Preparation and Workspace Setup

  • Designate Area: Before starting, designate a specific area for handling the compound, preferably within a chemical fume hood.

  • Pre-Donning PPE: Wash hands thoroughly. Don your lab coat and chemical splash goggles.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) inside the fume hood to minimize traffic in and out of the containment area. Ensure glassware is clean and dry, especially if subsequent steps involve air-sensitive reagents.[5][6]

  • Emergency Ready: Confirm that a safety shower and eyewash station are accessible and unobstructed.

Step 2: Weighing and Transfer

  • Don Respirator and Gloves: Before opening the container, don your N95 respirator and nitrile gloves.

  • Containment is Key: Perform all weighing and transfer operations inside the fume hood. This prevents dust from dispersing into the laboratory environment.[4]

  • Minimize Dust: Handle the container and powder gently to avoid creating airborne dust. Use an anti-static weigh boat if static electricity is an issue.

  • Immediate Sealing: Tightly close the primary container immediately after dispensing the required amount. The compound should be stored under an inert atmosphere in a freezer (-20°C) to maintain its integrity.

Step 3: During the Reaction

  • Maintain Barrier: Keep the reaction vessel closed or under a positive pressure of inert gas to prevent the release of any vapors or aerosols.[6]

  • Solvent Safety: Be aware of the hazards of all other reagents and solvents in your reaction. Your PPE must be appropriate for the most hazardous substance in the procedure.

Step 4: Disposal and Decontamination

  • Waste Segregation: All solid waste contaminated with H-Cys(Trt)-OtBu, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.[7]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled hazardous liquid waste container. Do not pour chemical waste down the drain.[7]

  • Cleaning: Clean spatulas and glassware within the fume hood. A preliminary rinse with a suitable solvent (collected as hazardous waste) can be followed by a standard glassware washing procedure.

  • Doffing PPE: Remove PPE in the correct order (gloves first, followed by lab coat, then eye protection and respirator) to avoid cross-contamination. Wash hands thoroughly after removing all PPE.

Visual Workflow for Safe Handling

The following diagram outlines the critical steps and decision points in the safe handling workflow for H-Cys(Trt)-OtBu.

cluster_prep 1. Preparation cluster_handling 2. Handling Powder cluster_reaction 3. In-Reaction cluster_cleanup 4. Disposal & Decontamination prep_area Designate & Prepare Workspace (Fume Hood) don_ppe1 Don Lab Coat & Goggles prep_area->don_ppe1 don_ppe2 Don Gloves & N95 Respirator don_ppe1->don_ppe2 Enter Handling Phase weigh Weigh & Transfer in Fume Hood don_ppe2->weigh close Securely Close Container weigh->close reaction Maintain Closed System close->reaction Proceed to Synthesis dispose_solid Dispose of Contaminated Solids (Gloves, Weigh Boats) reaction->dispose_solid Post-Reaction Cleanup dispose_liquid Collect Liquid Waste dispose_solid->dispose_liquid clean_equip Decontaminate Equipment dispose_liquid->clean_equip doff_ppe Doff PPE Correctly clean_equip->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Safe handling workflow for H-Cys(Trt)-OtBu.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Consult a physician.[3]

  • Eye Contact: Immediately rinse eyes thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Consult a physician immediately.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Consult a physician.[3]

  • Small Spill (Powder): Avoid raising dust.[3] Gently cover the spill with absorbent paper towels. Carefully sweep the material into a labeled container for hazardous waste disposal. Clean the area with a wet cloth (also dispose of as hazardous waste). Ensure adequate ventilation.[4]

By integrating these safety protocols and PPE requirements into your daily laboratory practice, you ensure not only your personal safety but also the integrity and reproducibility of your research.

References

  • Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations.

  • Capot Chemical Co., Ltd. (2019). MSDS of H-Cys(Trt)-OtBu.HCl.
  • Division of Research Safety. Handling air-sensitive reagents AL-134.
  • Zakarian Lab, UCSB. Section I - Zakarian Lab Safety Protocol.
  • Journal of Chemical Education. (2020). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe.

  • Sigma-Aldrich. H-Cys(Trt)-OtBu | 76587-61-6.

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • AAPPTec, LLC.
  • AAPPTec, LLC.
  • ChemicalBook. (2023). H-Cys(Trt)-OtBu | 76587-61-6.

  • PubChem, National Institutes of Health. H-Cys(Trt)-OtBu.

  • Gogoi, K., & Kulkarni, S. S. (2017). Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring. PMC.
  • Houben-Weyl. (2003). 2.6.6.
  • Stockholm University. Hazardous waste management.
  • SKAN AG. Personal Protective Equipment (PPE) for Cytostatics.

  • Gogoi, K., & Kulkarni, S. S. (2016). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. PMC.
  • Bapeks. H-Cys(Trt)-OtBu.HCl.

  • Gogoi, K., & Kulkarni, S. S. (2015). Applications to the Synthesis of C-Terminal Ester Analogs of the Saccharomyces cerevisiae Mating Pheromone a-Factor.
  • United Nations Office on Drugs and Crime. (2014). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Isied, S. S., et al. (2011). Reduction of cysteine-S-protecting groups by triisopropylsilane. PMC.
  • Amblard, M., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews.
  • D'Souza, R., & Kumar, V. (2024). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. Organic Process Research & Development.
  • AAPPTec Peptides. Technical Support Information Bulletin 1125 - Removal of St-Butyl Groups.

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